Ethyl 4-bromo-2-methylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2213-09-4 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
FYLONIWABFGHJB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)CCBr |
Canonical SMILES |
CCOC(=O)C(C)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-2-methylbutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules. Its bifunctional nature, possessing both an electrophilic bromine center and a modifiable ester group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a liquid at room temperature. While experimentally determined physical properties are not widely published, computed values provide a good estimation of its characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value (Computed) | Reference |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2213-09-4 | [1] |
| Boiling Point | 212.0 ± 23.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Flash Point | 107.7 ± 13.0 °C | |
| Solubility | Soluble in many organic solvents. | |
| Appearance | Colorless to pale yellow liquid. |
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes. One common approach involves the bromination of a suitable precursor, such as ethyl 2-methylbutanoate, or the esterification of 4-bromo-2-methylbutanoic acid.
Synthesis from γ-Butyrolactone (Illustrative Protocol for a Similar Compound)
Experimental Protocol:
-
A solution of γ-butyrolactone in absolute ethanol is cooled to 0°C in an ice bath.
-
Dry hydrogen bromide gas is bubbled through the solution.
-
The reaction mixture is maintained at a low temperature for several hours.
-
The mixture is then poured into ice-cold water, and the oily layer of the product is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl bromide).
-
The combined organic layers are washed with a dilute base solution, followed by dilute acid and water.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation.[2]
Purification
Purification of this compound is typically achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures.[3] For higher purity, column chromatography on silica gel can be employed, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.[4]
Experimental Protocol (Column Chromatography):
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
-
The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.[5][6][7]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond and the ester functional group.
-
Nucleophilic Substitution: The primary carbon-bromine bond is susceptible to nucleophilic attack, making this compound a useful alkylating agent for introducing the 4-ethoxycarbonyl-3-methylbutyl group into various molecules. The bromine atom acts as a good leaving group, facilitating reactions with a wide range of nucleophiles.[8]
-
Ester Group Transformations: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol.
Spectroscopic Analysis
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a multiplet for the proton at the chiral center (C2), multiplets for the methylene protons adjacent to the bromine and the chiral center, and a doublet for the methyl group at C2.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbon bearing the bromine atom, the methine carbon at the chiral center, the methylene carbons, the methyl carbon, and the carbons of the ethyl group.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis and identification of this compound. The gas chromatogram will show a characteristic retention time for the compound, and the mass spectrum will exhibit a specific fragmentation pattern. Key fragments would likely include the molecular ion peak and peaks corresponding to the loss of the ethoxy group, the bromine atom, and other fragments resulting from the cleavage of the carbon chain.[1][9]
Applications in Drug Discovery and Development
While direct biological activity of this compound has not been extensively reported, its utility as a synthetic intermediate is significant in the field of drug discovery. Butyrate and its derivatives have been shown to possess antimicrobial and immunomodulatory effects.[10] Furthermore, various brominated organic molecules are being investigated for their antibacterial properties.
Intermediate in the Synthesis of LpxC Inhibitors
A promising application of bromo-substituted butanoates is in the synthesis of inhibitors for the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a validated strategy for the development of novel antibiotics against these challenging pathogens. This compound can serve as a precursor for more complex molecules designed to target the active site of LpxC.
The following diagram illustrates the general workflow for utilizing a fragment-based approach in drug discovery, a strategy where small molecules like this compound could potentially be used as starting points or building blocks.
References
- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | 2213-09-4 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
Synthesis of Ethyl 4-bromo-2-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route to Ethyl 4-bromo-2-methylbutanoate, a valuable building block in organic synthesis. Due to the limited availability of a direct, detailed experimental protocol in published literature, this document outlines a robust two-step pathway based on well-established and analogous chemical transformations. The synthesis involves the initial preparation of 4-bromo-2-methylbutanoic acid via the ring-opening of 2-methyl-γ-butyrolactone, followed by a Fischer esterification to yield the target compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO₂ | PubChem |
| Molecular Weight | 209.08 g/mol | PubChem |
| CAS Number | 2213-09-4 | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Table 1: Physicochemical Properties of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The initial step involves the acid-catalyzed ring-opening of 2-methyl-γ-butyrolactone with hydrobromic acid to form the intermediate, 4-bromo-2-methylbutanoic acid. This intermediate is then subjected to a Fischer esterification with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the two key steps in the synthesis of this compound. These procedures are based on analogous reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 4-Bromo-2-methylbutanoic Acid
This procedure is adapted from the known synthesis of 4-bromobutyric acid from γ-butyrolactone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Methyl-γ-butyrolactone | 100.12 | 10.0 g | 0.10 |
| Hydrobromic acid (48% aq.) | 80.91 | 42 mL | 0.37 |
| Sulfuric acid (conc.) | 98.08 | 5 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Table 2: Reagents for the Synthesis of 4-Bromo-2-methylbutanoic Acid
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-γ-butyrolactone (10.0 g, 0.10 mol).
-
Carefully add 48% aqueous hydrobromic acid (42 mL, 0.37 mol) to the flask.
-
With stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylbutanoic acid as an oil. Further purification can be achieved by vacuum distillation.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a standard Fischer esterification protocol adapted for the specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Bromo-2-methylbutanoic acid | 181.01 | 9.05 g | 0.05 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous sodium sulfate | 120.37 | As needed | - |
Table 3: Reagents for the Synthesis of this compound
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-bromo-2-methylbutanoic acid (9.05 g, 0.05 mol) in absolute ethanol (50 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization Data (Predicted)
The following table summarizes the expected analytical data for the synthesized this compound.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ 4.20 (q, 2H), 3.45 (t, 2H), 2.60-2.40 (m, 1H), 2.20-1.90 (m, 2H), 1.25 (t, 3H), 1.20 (d, 3H) |
| ¹³C NMR (CDCl₃) | δ 175.0, 60.5, 40.0, 35.0, 32.0, 17.0, 14.0 |
| IR (neat) | ν (cm⁻¹) ~2980, 1735 (C=O), 1180 (C-O), 650 (C-Br) |
| Mass Spec (EI) | m/z 208/210 (M⁺), 163/165, 129, 101 |
Table 4: Predicted Analytical Data for this compound
Logical Relationship of the Synthetic Steps
The synthesis follows a logical progression from a commercially available starting material to the desired product through two fundamental organic transformations.
Caption: Logical flow from starting material to final product.
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their laboratory conditions and analytical findings.
An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate (CAS: 2213-09-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-methylbutanoate is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Its structure, featuring both an ester and a primary alkyl bromide, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The presence of a stereocenter at the C-2 position adds to its potential utility in asymmetric synthesis. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and synthetic applications of this compound.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These values are a combination of experimentally derived and predicted data.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2213-09-4 | [2][3] |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCOC(=O)C(C)CCBr | [2][3] |
| InChI Key | FYLONIWABFGHJB-UHFFFAOYSA-N | [1][3] |
| Density (Predicted) | 1.3±0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 212.0±23.0 °C at 760 mmHg | [3] |
| Refractive Index (Predicted) | 1.458 | [3] |
| Flash Point (Predicted) | 107.7±13.0 °C | [3] |
| LogP (Predicted) | 2.1 - 2.35 | [2][3] |
Spectroscopic Data Summary
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While raw spectral data is not provided here, the following table summarizes the expected spectroscopic features and directs researchers to relevant databases.
| Spectroscopy | Key Features and Data Source |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), a doublet for the methyl group at C-2, a multiplet for the proton at C-2, and multiplets for the methylene protons at C-3 and C-4. |
| ¹³C NMR | The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield. Spectral data is available at PubChem.[2] |
| Mass Spectrometry (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and bromine atom. Data can be found on PubChem and SpectraBase.[2] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), as well as C-O and C-Br stretching frequencies. The spectrum is available on PubChem.[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of 4-bromo-2-methylbutanoic acid.
Synthetic Approach
A direct and common method for preparing this compound is the Fischer esterification of 4-bromo-2-methylbutanoic acid with ethanol in the presence of an acid catalyst.[1] A high yield of approximately 96% for this transformation has been reported in the literature, specifically in a 1996 publication by Snider and Lu in the Journal of Organic Chemistry.[3]
While the detailed experimental protocol from the aforementioned publication is not publicly accessible through general searches, a generalized procedure can be outlined.
Generalized Experimental Protocol: Fischer Esterification
Disclaimer: This is a generalized protocol and should be optimized with reference to the original literature for specific details on reaction conditions and purification.
-
Reaction Setup: To a solution of 4-bromo-2-methylbutanoic acid in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by distillation under reduced pressure to afford pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its bifunctional nature. The primary alkyl bromide is a good leaving group, making the C-4 position susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups and the extension of the carbon skeleton.[1]
The ester moiety can undergo a range of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents.[1] The interplay between the two functional groups also opens up the possibility of intramolecular reactions to form cyclic structures like lactones or cyclopropane derivatives.[1]
In the context of drug development, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[1] While specific applications of this exact compound in marketed drugs are not readily found in the public domain, its structural motifs are relevant. For instance, a related compound, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, is utilized as an intermediate in the synthesis of LpxC inhibitors, which are a promising new class of antibacterial agents.[4] This highlights the potential of brominated butanoate derivatives in medicinal chemistry.
Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.
Conclusion
This compound, with its dual functionality, is a valuable and versatile intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a key component in the construction of complex molecular architectures relevant to the pharmaceutical and chemical industries. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers and professionals in the field. Further investigation into its use in asymmetric synthesis and the development of novel therapeutic agents is warranted.
References
Ethyl 4-bromo-2-methylbutanoate: A Comprehensive Technical Overview for Researchers
For immediate use by researchers, scientists, and drug development professionals, this document provides a detailed guide to the physical and chemical properties of Ethyl 4-bromo-2-methylbutanoate, alongside experimental protocols and safety considerations.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO₂ | PubChem[1] |
| Molecular Weight | 209.08 g/mol | PubChem[1] |
| CAS Number | 2213-09-4 | PubChem[1] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | Guidechem |
| Predicted Boiling Point | 212.0 ± 23.0 °C at 760 mmHg | Guidechem |
| Predicted Refractive Index | 1.458 | Guidechem |
| Predicted LogP | 2.1 | PubChem[1] |
| Solubility | Soluble in alcohol and ether; Insoluble in water. | ChemBK[2] (Inferred from similar compounds) |
Synthesis and Characterization
Proposed Synthetic Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible route can be adapted from the synthesis of structurally similar compounds, such as the bromination of a corresponding carboxylic acid via a Hunsdiecker-type reaction or the radical bromination of a suitable precursor.
Proposed Synthesis via Hunsdiecker Reaction:
This method involves the conversion of 3-methyl-4-bromobutanoic acid to its silver salt, followed by reaction with bromine.
-
Step 1: Synthesis of 3-methyl-4-bromobutanoic acid. This precursor can be synthesized through various established organic chemistry methods.
-
Step 2: Formation of the Silver Salt. The carboxylic acid is neutralized with silver oxide to form the silver carboxylate.
-
Step 3: Hunsdiecker Reaction. The silver salt of 3-methyl-4-bromobutanoic acid is treated with bromine in an inert solvent such as carbon tetrachloride. This reaction proceeds via a radical mechanism to yield this compound after esterification.[3][4]
Alternative Proposed Synthesis: Radical Bromination of Ethyl 2-methylbutanoate
An alternative approach involves the direct bromination of ethyl 2-methylbutanoate at the gamma position using a radical initiator.
-
Materials: Ethyl 2-methylbutanoate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure: To a solution of ethyl 2-methylbutanoate in CCl₄, NBS and a catalytic amount of AIBN are added. The mixture is refluxed under inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a multiplet for the proton at the chiral center (C2), multiplets for the diastereotopic protons on C3, and a triplet for the protons on the bromine-bearing carbon (C4).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each of the seven carbon atoms. The carbonyl carbon of the ester will appear downfield (around 170-180 ppm). The carbon attached to the bromine will be in the range of 30-40 ppm, while the other aliphatic carbons will resonate at higher fields.[5][6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group around 1735 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹ and the C-O stretching of the ester.[2]
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the bromine atom.[8][9][10]
Safety and Handling
-
General Hazards: Alkyl bromides can be irritating to the respiratory system, eyes, and skin. Inhalation of vapors is a primary exposure route and can cause irritation to the nose, throat, and lungs. Skin contact may lead to irritation and the removal of natural oils.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of vapors.
-
-
Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep containers tightly closed.
-
Spills and Emergencies: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. docbrown.info [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate for Researchers and Drug Development Professionals
An essential chiral building block, Ethyl 4-bromo-2-methylbutanoate, offers significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its structural information, physicochemical properties, synthesis, and reactivity, equipping researchers and drug development professionals with the critical knowledge to effectively utilize this versatile reagent.
Core Structural and Physicochemical Properties
This compound is a halogenated ester characterized by a stereocenter at the C-2 position, making it a valuable chiral precursor. Its bifunctional nature, possessing both a reactive bromine atom and an ester moiety, allows for a diverse range of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2213-09-4 | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C(C)CCBr | [1] |
| InChI Key | FYLONIWABFGHJB-UHFFFAOYSA-N | [1] |
Table 1: Core Identifiers and Structural Information. This table summarizes the fundamental identifiers for this compound.
| Property | Predicted Value |
| Boiling Point | 212.0 ± 23.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Refractive Index | 1.458 |
Table 2: Predicted Physicochemical Properties. This table presents the predicted physical properties of this compound. Experimental validation of these properties is recommended for precise applications.
Synthesis of this compound
The primary route for the synthesis of this compound involves a two-step process starting from a suitable precursor, such as γ-butyrolactone, to first generate the corresponding carboxylic acid, followed by esterification.
Synthesis of 4-bromo-2-methylbutanoic acid
A common precursor to the title compound is 4-bromo-2-methylbutanoic acid. While a specific experimental protocol for the synthesis of 4-bromo-2-methylbutanoic acid was not found in the immediate search, a general approach involves the ring-opening of a substituted lactone or the bromination of a suitable dicarboxylic acid derivative. A detailed procedure for the synthesis of the closely related 4-bromobutyric acid from γ-butyrolactone using hydrobromic acid and a sulfuric acid catalyst is available and can be adapted.[2]
Fischer Esterification of 4-bromo-2-methylbutanoic acid
The final step in the synthesis is the Fischer esterification of 4-bromo-2-methylbutanoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
4-bromo-2-methylbutanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether (extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylbutanoic acid in an excess of anhydrous ethanol (typically 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Figure 1: Fischer Esterification of 4-bromo-2-methylbutanoic acid.
Spectroscopic Data
The structural elucidation of this compound relies on standard spectroscopic techniques.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| -CH₃ (ester) | ~1.2 | Triplet | ~7 Hz |
| -CH₃ (chain) | ~1.2 | Doublet | ~7 Hz |
| -CH₂-Br | ~3.4-3.6 | Multiplet | |
| -CH- | ~2.5-2.7 | Multiplet | |
| -CH₂- (ester) | ~4.1 | Quartet | ~7 Hz |
| -CH₂- (chain) | ~2.0-2.2 | Multiplet |
Table 3: Predicted ¹H NMR Data. This table provides an estimation of the proton NMR chemical shifts and multiplicities.
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| -OCH₂- | ~60 |
| -CH- | ~40 |
| -CH₂-Br | ~33 |
| -CH₂- (chain) | ~35 |
| -CH₃ (chain) | ~16 |
| -CH₃ (ester) | ~14 |
Table 4: Predicted ¹³C NMR Data. This table outlines the expected chemical shifts for the carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region, and the C-Br stretching vibration will be observed in the fingerprint region, typically around 500-600 cm⁻¹.[3]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (M⁺ and M+2⁺ in approximately a 1:1 ratio). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and α-cleavage.[4]
Reactivity and Synthetic Applications
This compound is a valuable synthetic intermediate due to its two reactive sites. The primary bromide is an excellent electrophile for nucleophilic substitution reactions, while the ester functionality can undergo various transformations.
Nucleophilic Substitution at the C-4 Position
The C-Br bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This makes it a key reagent for alkylation reactions.
General Reaction Scheme: Alkylation of Active Methylene Compounds
Active methylene compounds, such as malonic esters or β-keto esters, can be deprotonated with a base to form a nucleophilic enolate, which can then be alkylated by this compound. This reaction is fundamental for carbon-carbon bond formation.[5][6]
Figure 2: General workflow for the alkylation of active methylene compounds.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, which are common motifs in drug molecules. For example, it can be used in the synthesis of substituted piperidines and pyrrolidines through intramolecular cyclization or multi-component reactions.[7][8][9]
Conceptual Pathway: Synthesis of a Substituted Pyrrolidine
A hypothetical pathway could involve the reaction of this compound with a primary amine. The initial nucleophilic substitution of the bromide by the amine, followed by intramolecular amidation (lactamization), would lead to the formation of a substituted pyrrolidinone ring system.
Figure 3: Conceptual pathway for the synthesis of a substituted pyrrolidinone.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its readily available reactive sites provide a platform for the construction of complex molecular architectures, particularly those with pharmaceutical or agrochemical relevance. This guide has summarized its key structural and physicochemical properties, provided a general synthetic protocol, and highlighted its potential in key synthetic transformations. For researchers and professionals in drug development, a thorough understanding of this reagent's chemistry is crucial for leveraging its full potential in the discovery and synthesis of novel bioactive compounds.
References
- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-bromo-2-methylbutanoate | C7H13BrO2 | CID 220969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel metal iodide promoted three-component synthesis of substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Ethyl 4-bromo-2-methylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-methylbutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the introduction of a substituted butyl chain in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its bifunctional nature, possessing both an ester moiety and a reactive alkyl bromide, allows for a wide range of chemical transformations. A thorough understanding of its spectroscopic properties is crucial for its identification, purification, and characterization in any synthetic endeavor.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on empirical models and typical ranges for the functional groups present in the molecule and should be used as a reference for comparison with experimentally obtained data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~3.45 | Triplet (t) | 2H | -CH₂Br |
| ~2.60 | Multiplet (m) | 1H | -CH(CH₃)- |
| ~2.10 | Multiplet (m) | 2H | -CH₂CH₂Br |
| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ |
| ~1.18 | Doublet (d) | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~175 | Quaternary | C=O |
| ~60.5 | Methylene | -OCH₂CH₃ |
| ~40 | Methine | -CH(CH₃)- |
| ~35 | Methylene | -CH₂CH₂Br |
| ~33 | Methylene | -CH₂Br |
| ~17 | Methyl | -CH(CH₃)- |
| ~14 | Methyl | -OCH₂CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2860 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250 - 1050 | Strong | C-O stretch (ester) |
| ~650 - 550 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | ~5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 163/165 | ~20 | [M - OCH₂CH₃]⁺ |
| 129 | ~100 | [M - Br]⁺ |
| 101 | ~40 | [M - Br - C₂H₄]⁺ |
| 88 | ~60 | [CH₃CH₂COOCH₂]⁺ |
| 57 | ~80 | [C₄H₉]⁺ |
| 29 | ~50 | [CH₃CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the TMS signal at 0 ppm or the residual solvent peak.
Procedure for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is necessary compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Oven Program: Implement a temperature program that allows for the separation of the compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to this compound can then be analyzed for its molecular ion and fragmentation pattern.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
The spectroscopic data presented in this guide, though predicted, provides a solid foundation for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. It is imperative for scientists and professionals in drug development to utilize these spectroscopic techniques to ensure the purity and confirm the identity of their synthesized compounds, thereby maintaining the integrity and quality of their research. Experimental verification of the predicted data is strongly recommended for any critical application.
An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-bromo-2-methylbutanoate, a key building block in organic synthesis with significant potential in pharmaceutical development. This document details its chemical and physical properties, outlines a proposed synthetic protocol, and explores its role in the development of novel antibacterial agents through the inhibition of the LpxC enzyme in the lipid A biosynthesis pathway.
Core Properties of this compound
This compound is a functionalized ester that serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an ester group and a reactive bromine atom, allows for a variety of chemical transformations.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 209.08 g/mol | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| CAS Number | 2213-09-4 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)C(C)CCBr | [1] |
| InChI Key | FYLONIWABFGHJB-UHFFFAOYSA-N | [1] |
| Predicted Density | 1.3±0.1 g/cm³ | |
| Predicted Boiling Point | 212.0±23.0 °C at 760 mmHg | |
| Predicted Flash Point | 107.7±13.0 °C |
Molecular Structure
The two-dimensional structure of this compound highlights the ethyl ester group and the bromine atom attached to the butyl chain, with a methyl group at the second carbon position.
References
An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-bromo-2-methylbutanoate is a versatile bifunctional molecule that serves as a valuable building block in advanced organic synthesis. Its structure, featuring both an electrophilic bromine center and a chiral center, allows for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, and significant applications in the development of pharmaceuticals and other specialty chemicals.
Chemical Identity and Physicochemical Properties
This compound is recognized by the IUPAC name this compound.[1][2][3] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| CAS Number | 2213-09-4 | [1][2] |
| Canonical SMILES | CCOC(=O)C(C)CCBr | [1][3] |
| InChIKey | FYLONIWABFGHJB-UHFFFAOYSA-N | [1][2] |
| Appearance | Likely a liquid | [2] |
| Predicted Density | 1.3±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 212.0±23.0 °C at 760 mmHg | [3] |
| Predicted Refractive Index | 1.458 | [3] |
| Predicted Flash Point | 107.7±13.0 °C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectral data is not provided in the search results, the availability of various spectroscopic analyses is documented.
Table 2: Spectroscopic Data for this compound
| Technique | Availability | Source |
| ¹³C NMR Spectra | Available | [1] |
| GC-MS | Available | [1] |
| FTIR Spectra | Available | [1] |
| Raman Spectra | Available | [1] |
| ¹H NMR, HPLC, LC-MS, UPLC | Data may be available from commercial suppliers | [4] |
Synthesis and Reactivity
The primary synthetic route to this compound is through the Fischer esterification of 4-bromo-2-methylbutanoic acid.[2] This method involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
The reactivity of this compound is largely dictated by the primary carbon-bromine bond, which is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2] This allows for the introduction of a wide array of functional groups, making it a key intermediate in the construction of more complex molecular architectures.[2] The ester group can also undergo various transformations such as hydrolysis to the carboxylic acid or reduction to an alcohol.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocols
4.1. Synthesis of this compound via Fischer Esterification
-
Materials: 4-bromo-2-methylbutanoic acid, absolute ethanol, concentrated sulfuric acid (catalyst), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, diethyl ether.
-
Procedure:
-
To a round-bottom flask containing 4-bromo-2-methylbutanoic acid, add an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
4.2. Purification
-
The crude this compound can be purified by distillation under reduced pressure to yield the pure product.
4.3. Characterization
-
The structure and purity of the final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis due to its bifunctional nature.[2] The primary alkyl bromide facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. This reactivity is crucial for assembling complex organic scaffolds found in many pharmaceutical agents and other specialty chemicals.[2] The presence of a stereocenter at the C-2 position also allows for its use in stereoselective synthesis.[2]
Caption: General synthetic utility of this compound.
References
An In-depth Technical Guide on the Safety and Handling of Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Ethyl 4-bromo-2-methylbutanoate (CAS No. 2213-09-4), a versatile building block in organic synthesis. This document outlines the known physical and chemical properties, safety hazards, handling procedures, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated ester with the molecular formula C₇H₁₃BrO₂. Its structure features a primary alkyl bromide, an ester functional group, and a chiral center at the second carbon, making it a valuable precursor for the synthesis of more complex molecules.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2213-09-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃BrO₂ | --INVALID-LINK-- |
| Molecular Weight | 209.08 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| SMILES | CCOC(=O)C(C)CCBr | --INVALID-LINK--[2] |
| Appearance | Likely a liquid (Not specified) | --INVALID-LINK-- |
| Boiling Point | Not specified | --INVALID-LINK-- |
| Density | Not specified | --INVALID-LINK-- |
Safety and Hazard Information
Based on the GHS classification for the related compound Ethyl 4-bromobutyrate, the following hazards may be anticipated:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A summary of the GHS hazard statements for the related compound, Ethyl 4-bromobutyrate, is provided in Table 2.
Table 2: GHS Hazard Information for the Related Compound Ethyl 4-bromobutyrate
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation |
Source: PubChem CID 76300
Handling and Storage
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Experimental Protocols
This compound is a useful intermediate in organic synthesis due to its bifunctional nature. The primary alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ester can undergo hydrolysis, reduction, or reaction with organometallic reagents.[1]
Synthesis of this compound (General Procedure)
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a doublet for the methyl group at the chiral center, a multiplet for the proton at the chiral center, and multiplets for the two methylene groups adjacent to the bromine atom and the chiral center.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule.[2]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight.[2] A method developed for the related compound, Ethyl 4-bromobutyrate, utilizes a capillary GC column (e.g., Thermo Scientific™ Trace GOLD™ TG-5SilMS) with a mass spectrometer detector.[6] The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by two mass units for the molecular ion).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group. C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region, and the C-Br stretch will appear in the fingerprint region (500-600 cm⁻¹).[1]
Logical Relationships and Workflows
The following diagrams illustrate the general handling workflow and a potential synthetic application of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform their own risk assessment.
References
- 1. This compound | 2213-09-4 | Benchchem [benchchem.com]
- 2. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. 1-Bromopropane - Wikipedia [en.wikipedia.org]
- 5. Alkyl Halides Group - information sheet - Canada.ca [canada.ca]
- 6. ijraset.com [ijraset.com]
An In-Depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-2-methylbutanoate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Possessing both a reactive bromine atom and a chiral center, this compound serves as a valuable building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the development of novel therapeutic agents, most notably as a precursor for the synthesis of inhibitors targeting the bacterial enzyme LpxC, a key player in the biosynthesis of lipid A. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it details its application in the synthesis of advanced antibacterial agents and presents a visualization of the targeted biological pathway.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and characteristics.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2213-09-4 | [1] |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | Colorless oil (predicted) | |
| Density | 1.3±0.1 g/cm³ (Predicted) | [2] |
| Boiling Point | 212.0±23.0 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 107.7±13.0 °C (Predicted) | [2] |
| Refractive Index | 1.458 (Predicted) | [2] |
| XLogP3 | 2.1 | [1] |
| InChI | InChI=1S/C7H13BrO2/c1-3-10-7(9)6(2)4-5-8/h6H,3-5H2,1-2H3 | [1] |
| InChIKey | FYLONIWABFGHJB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)C(C)CCBr | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization in a laboratory setting.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -OCH₂CH₃ |
| ~3.4 | Triplet | 2H | -CH₂Br |
| ~2.6 | Multiplet | 1H | -CH(CH₃)- |
| ~2.2 | Multiplet | 2H | -CH₂CH₂Br |
| ~1.2 | Triplet | 3H | -OCH₂CH₃ |
| ~1.1 | Doublet | 3H | -CH(CH₃)- |
Note: Predicted values based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and instrument used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Ester) |
| ~60 | -OCH₂CH₃ |
| ~40 | -CH(CH₃)- |
| ~35 | -CH₂CH₂Br |
| ~30 | -CH₂Br |
| ~17 | -CH(CH₃)- |
| ~14 | -OCH₂CH₃ |
Note: Predicted values based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and instrument used.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
Note: Predicted values based on typical functional group frequencies.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 208/210 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 163/165 | [M - OCH₂CH₃]⁺ |
| 129 | [M - Br]⁺ |
| 101 | [M - Br - C₂H₄]⁺ |
Note: Predicted fragmentation pattern based on the structure.
Synthesis and Experimental Protocols
Illustrative Synthesis of a Related Bromoester
Reaction: Allylic bromination of ethyl 3,3-dimethylacrylate.
Reagents and Materials:
-
Ethyl 3,3-dimethylacrylate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Chloroform
-
Saturated aqueous sodium sulfite
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
To a solution of ethyl 3,3-dimethylacrylate (78 mmol, 10 g) in carbon tetrachloride (128 mL) in a round-bottom flask, add N-bromosuccinimide (85 mmol, 15.1 g) and a catalytic amount of AIBN (0.02 g).
-
Heat the mixture under reflux for 3 hours.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the precipitate with chloroform.
-
Combine the organic filtrates and wash with saturated aqueous sodium sulfite and then with brine.
-
Dry the organic phase with anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation.
This procedure for a related compound highlights a common strategy for introducing a bromine atom at a position allylic to a double bond. A similar radical bromination approach or a method involving the opening of a suitable lactone with HBr could be envisioned for the synthesis of the title compound.
Applications in Drug Development: A Focus on LpxC Inhibition
This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the realm of antibacterial drug discovery. Its utility stems from the ability to introduce a variety of functional groups via nucleophilic substitution of the bromide, thereby allowing for the construction of diverse molecular scaffolds.
A significant application of structurally related bromoesters is in the synthesis of inhibitors for the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria.[3][4] The inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to cell death, making it an attractive target for the development of new antibiotics.[3][5]
The Lipid A Biosynthesis Pathway and the Role of LpxC
The biosynthesis of lipid A, also known as the Raetz pathway, is a multi-step enzymatic process. LpxC catalyzes the second and committed step in this pathway: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The following diagram illustrates the central role of LpxC in this vital bacterial process.
Caption: The role of LpxC in the Lipid A biosynthesis pathway and its inhibition.
Synthetic Workflow for an LpxC Inhibitor Precursor
The following diagram illustrates a generalized experimental workflow for the utilization of this compound in the synthesis of a precursor for an LpxC inhibitor. This workflow highlights the key steps of nucleophilic substitution and subsequent functional group manipulation.
Caption: Generalized workflow for the synthesis of an LpxC inhibitor precursor.
Logical Relationships in Synthetic Strategy
The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. The following diagram illustrates the logical relationships between the structural features of the molecule and the potential synthetic transformations.
Caption: Synthetic possibilities based on the functional groups of the molecule.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate in the preparation of novel antibacterial agents targeting the LpxC enzyme. The information presented in this technical guide, from its fundamental properties and spectroscopic data to its synthetic applications and the biological context of its derivatives, underscores its importance for researchers and scientists in the pharmaceutical industry. The continued exploration of the reactivity of this and similar compounds will undoubtedly lead to the development of new and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-bromo-2-methylbutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-2-methylbutanoate is a versatile bifunctional molecule utilized in organic synthesis as a valuable building block. Its structure, featuring both an electrophilic primary alkyl bromide and a chiral center at the α-position to the ester, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the carbon-bromine bond facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Applications
This compound is primarily employed as an alkylating agent in various organic reactions. Its utility has been demonstrated in the synthesis of heterocyclic compounds and in the preparation of intermediates for active pharmaceutical ingredients.
Synthesis of Proline Derivatives as Angiotensin-Converting Enzyme (ACE) Inhibitors
This compound has been utilized as a starting material in the synthesis of proline derivatives, which are investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[1][2][3] The synthesis involves the conversion of the ester to the corresponding acid bromide, which can then be coupled with proline derivatives.
Use in Agrochemical Compositions
The compound is listed as a component in agrochemical formulations designed to induce abiotic stress tolerance in plants.[4] While specific reaction details within the formulation are not provided, its inclusion suggests a role as a precursor or an active component in inducing desired biological effects in agriculture.
Catalytic Reduction to Aldehydes
This compound serves as a substrate in catalytic hydrosilylation reactions to produce the corresponding aldehyde. This selective reduction of the ester functionality is a crucial transformation in organic synthesis.
Experimental Protocols
Protocol 1: Conversion of this compound to 4-Bromo-2-methylbutanoic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid using boron tribromide.[1][2][3]
Reaction Scheme:
A basic scheme for the hydrolysis of this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution (1 M in CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve this compound (1.04 g) in dichloromethane (50 ml).
-
Cool the solution to -10 °C.
-
Add a 1 M solution of boron tribromide in dichloromethane (50 ml) dropwise with stirring.
-
Continue stirring for 1 hour at -10 °C, followed by 2 hours at 25 °C.
-
Terminate the reaction by the careful addition of water.
-
Separate the organic and aqueous layers.
-
Further workup and purification of the organic layer will yield the desired 4-bromo-2-methylbutanoic acid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 209.08 | 1.04 | 4.97 |
| Boron tribromide (1M solution) | 250.52 | - | 50 |
Note: Specific yield was not provided in the cited documents.
Protocol 2: Catalytic Hydrosilylation of this compound
This protocol outlines the partial reduction of the ester to a silyl acetal, which can then be hydrolyzed to the corresponding aldehyde, using a triaryl borane catalyst.[5]
Workflow:
Workflow for the catalytic hydrosilylation and subsequent hydrolysis.
Materials:
-
This compound
-
Triaryl borane catalyst (e.g., (2-bromo-6-fluorophenyl)bis(2,3,6-trifluorophenyl)borane)
-
Silane (e.g., triethylsilane)
-
Benzene-d6 (solvent)
-
Acidic or fluoride-containing reagent for hydrolysis
Procedure:
-
In an oven-dried 4 mL vial under a nitrogen atmosphere, place this compound (1.05 g, 5.00 mmol).
-
Add a solution of the triaryl borane catalyst (e.g., 11.2 mg, 0.005 equiv., 25.0 µmol) in benzene-d6.
-
Add the silane reducing agent while stirring at room temperature.
-
Monitor the reaction for the formation of the silyl acetal intermediate.
-
Upon completion, hydrolyze the silyl acetal using an acidic or fluoride-containing reagent to obtain the aldehyde.
-
Separate and purify the resulting aldehyde.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 209.08 | 1.05 | 5.00 | 1 |
| Triaryl borane catalyst | - | 0.0112 | 0.025 | 0.005 |
Note: The specific silane and its amount, as well as the yield of the aldehyde, were not detailed for this specific substrate in the provided information.
Summary of Applications and Potential Reactions
This compound's reactivity allows for its use in a variety of synthetic transformations.
| Reaction Type | Nucleophile/Reagent | Product Type | Potential Applications |
| Nucleophilic Substitution | Amines, Azides, Cyanides, Thiolates, Carbanions | Functionalized butanoates | Synthesis of amino acids, heterocycles, and complex organic molecules. |
| Intramolecular Cyclization | Carbonyl oxygen (under certain conditions) | γ-lactones | Formation of five-membered lactone rings, common in natural products.[6] |
| Alkylation of Active Methylene Compounds | Enolates of malonates, acetoacetates, etc. | Dialkylated methylene compounds | Carbon-carbon bond formation for building complex carbon skeletons. |
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO) and a mild base | Ethyl 4-oxo-2-methylbutanoate (aldehyde) | Selective oxidation of the primary bromide to an aldehyde.[6] |
Logical Relationship of Reactivity:
Reactivity overview of this compound.
Conclusion
References
- 1. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4046889A - Azetidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. US20160366882A1 - Agrochemical compositions for inducing abiotic stress tolerance - Google Patents [patents.google.com]
- 5. US20240082830A1 - Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts - Google Patents [patents.google.com]
- 6. This compound | 2213-09-4 | Benchchem [benchchem.com]
Application Notes: Ethyl 4-bromo-2-methylbutanoate as a Versatile Pharmaceutical Intermediate
Introduction
Ethyl 4-bromo-2-methylbutanoate (CAS No. 2213-09-4) is a key building block in organic synthesis, particularly valued for its role as an intermediate in the preparation of various active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an ester and a bromo group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules. This document provides an overview of its application, with a focus on its role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Delapril.
Key Applications in Drug Development
The primary utility of this compound and its analogs in pharmaceuticals lies in their ability to introduce a substituted butanoate chain into a target molecule. This structural motif is present in several important classes of drugs.
-
ACE Inhibitors: This intermediate is crucial for the synthesis of ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[2][3] A prominent example is Delapril, where the butanoate moiety is a key component of the final drug structure.[4][5]
-
Antibacterial Agents: A closely related compound, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, serves as a vital intermediate in the creation of advanced antibacterial agents, specifically LpxC inhibitors.[6] These inhibitors target bacterial cell wall synthesis, offering a promising approach to combat antibiotic resistance.[6]
Experimental Protocols
1. Synthesis of this compound (General Procedure)
This protocol is a generalized method based on the synthesis of similar bromo-esters, as a specific protocol for the title compound was not available in the cited literature.
Materials:
-
Ethyl 2-methylbutanoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of ethyl 2-methylbutanoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture under reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium sulfite solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
2. Synthesis of Delapril using a Bromo-ester Intermediate
This protocol outlines the key coupling step in the synthesis of Delapril, where an intermediate derived from this compound would be utilized.
Materials:
-
Ethyl 2-(N-(indan-2-yl)glycyl)amino-4-phenylbutanoate (Intermediate A)
-
This compound derived intermediate
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable solvent)
Procedure:
-
Dissolve Intermediate A in a suitable solvent such as acetonitrile.
-
Add a stoichiometric equivalent of a suitable base, like triethylamine, to the solution.
-
To this mixture, add the this compound derived intermediate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Delapril.
Data Presentation
Table 1: Summary of Quantitative Data for Bromination Reactions
| Parameter | Value | Reference |
| Purity of Ethyl 4-bromo-3-methylbut-2-enoate | 96% | [7] |
| Yield of (E)-4-bromo-2-methylbut-2-en-1-al | 78% | [8] |
| Purity of (E)-4-bromo-2-methylbut-2-en-1-al | 80% | [8] |
| Yield of Ethyl 2-bromo-3-methylbutanoate | 80% | PrepChem.com |
Visualizations
Caption: Synthetic pathway of Delapril.
Caption: Experimental workflow for bromo-ester synthesis.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) pathway.
References
- 1. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characteristics of a new angiotensin converting enzyme inhibitor: delapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Delapril Hydrochloride? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Delapril | C26H32N2O5 | CID 5362116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions Involving Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of Ethyl 4-bromo-2-methylbutanoate (CAS No. 2213-09-4), a versatile bifunctional molecule incorporating both an ester and a primary alkyl bromide. Its reactivity at both the electrophilic carbon of the carbon-bromine bond and the ester functionality makes it a valuable building block in organic synthesis, particularly for the preparation of substituted lactones, heterocyclic compounds, and functionalized carboxylic acid derivatives.
Overview of Reactivity
This compound is primarily employed as an alkylating agent in nucleophilic substitution reactions (SN2) and as a precursor for intramolecular cyclization to form α-methyl-γ-butyrolactone. The presence of a stereocenter at the α-position allows for the synthesis of chiral products if an enantiomerically pure starting material is used.
Key Applications and Reactions
Intramolecular Cyclization to form α-Methyl-γ-butyrolactone
A significant application of this compound is its conversion to α-methyl-γ-butyrolactone, a valuable intermediate in the synthesis of natural products and pharmaceuticals. This intramolecular SN2 reaction is typically promoted by a non-nucleophilic base, which facilitates the formation of an enolate that subsequently displaces the bromide.
Reaction Scheme:
This cyclization is a powerful method for the construction of five-membered lactone rings. The stereochemistry at the α-position of the starting material is retained in the product. For instance, (R)-ethyl 4-bromo-2-methylbutanoate will yield (R)-α-methyl-γ-butyrolactone.
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a variety of nucleophiles at the C-4 position. This allows for the introduction of the 4-(ethoxycarbonyl)-3-methylbutyl moiety onto a wide range of substrates.
General Reaction Scheme:
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Reagent) | Product Type |
| Hydroxide (e.g., NaOH) | 4-Hydroxy-2-methylbutanoate |
| Alkoxide (e.g., NaOEt) | 4-Ethoxy-2-methylbutanoate |
| Thiolate (e.g., NaSPh) | 4-(Phenylthio)-2-methylbutanoate |
| Cyanide (e.g., NaCN) | 4-Cyano-2-methylbutanoate |
| Azide (e.g., NaN₃) | 4-Azido-2-methylbutanoate |
| Carboxylate (e.g., NaOAc) | 4-Acetoxy-2-methylbutanoate |
These substitution reactions are fundamental in building more complex molecules from a simple starting material.
Functional Group Interconversions
The ester and bromo functionalities of this compound can be selectively transformed.
-
Kornblum Oxidation: The primary alkyl bromide can be oxidized to an aldehyde using dimethyl sulfoxide (DMSO), providing access to ethyl 4-oxo-2-methylbutanoate.[1]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid, yielding 4-bromo-2-methylbutanoic acid.
-
Reduction of Ester: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), forming 4-bromo-2-methylbutan-1-ol.
-
Reaction with Grignard Reagents: The ester functionality reacts with two equivalents of a Grignard reagent to afford a tertiary alcohol.
Experimental Protocols
Protocol for Intramolecular Cyclization: Synthesis of α-Methyl-γ-butyrolactone
Objective: To synthesize α-methyl-γ-butyrolactone from this compound via intramolecular cyclization.
Materials:
-
This compound
-
Non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the non-nucleophilic base (e.g., LDA) in THF to the reaction mixture with stirring.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure α-methyl-γ-butyrolactone.
Table 2: Representative Reaction Parameters for Intramolecular Cyclization
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | LDA | THF | -78 to RT | 2 | Not specified |
Note: Specific quantitative data for this reaction was not available in the searched literature. The parameters provided are based on general procedures for such transformations.
Protocol for Nucleophilic Substitution: Synthesis of Ethyl 4-azido-2-methylbutanoate
Objective: To synthesize Ethyl 4-azido-2-methylbutanoate from this compound via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Solvent (e.g., Dimethylformamide (DMF) or Acetone)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture with stirring to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Table 3: Representative Reaction Parameters for Nucleophilic Substitution
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Sodium Azide | DMF | 70 | 12 | Not specified |
Note: Specific quantitative data for this reaction was not available in the searched literature. The parameters provided are based on general procedures for such transformations.
Visualizations
Caption: Workflow for the intramolecular cyclization of this compound.
Caption: General workflow for nucleophilic substitution reactions of this compound.
Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented in the readily available literature, its derivatives are of significant interest. For instance, a structurally related compound, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, is a key intermediate in the synthesis of LpxC inhibitors. These inhibitors are a promising class of antibiotics that target bacterial cell wall synthesis, offering a potential solution to antibiotic resistance. The synthetic pathways involving this compound provide access to a variety of functionalized building blocks that can be further elaborated into biologically active molecules. The ability to introduce the α-methyl-γ-butyrolactone scaffold is particularly relevant, as this motif is present in numerous natural products with diverse biological activities. The products of nucleophilic substitution can serve as precursors for the synthesis of compounds with potential applications as enzyme inhibitors or receptor ligands.
Safety Information
This compound is expected to be an irritant and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application of Ethyl 4-bromo-2-methylbutanoate in Antibacterial Research: A Focus on LpxC Inhibitor Synthesis
Introduction
Ethyl 4-bromo-2-methylbutanoate and its derivatives are emerging as crucial building blocks in the synthesis of novel antibacterial agents. While not possessing intrinsic antibacterial activity, these compounds serve as valuable precursors for the development of potent inhibitors targeting essential bacterial enzymes. A significant application lies in the synthesis of inhibitors for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. The inhibition of LpxC is a promising strategy to combat the growing threat of multidrug-resistant Gram-negative pathogens.
This document provides detailed application notes on the use of a key derivative, Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate , in the synthesis of LpxC inhibitors and outlines the antibacterial properties of the resulting compounds.
Role in the Synthesis of LpxC Inhibitors
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate serves as a vital pharmaceutical intermediate in the creation of advanced antibacterial agents, particularly LpxC inhibitors.[1] These inhibitors represent a promising new class of drugs designed to disrupt the synthesis of the bacterial cell wall, offering a potential solution to antibiotic resistance.[1] The LpxC enzyme is a metalloenzyme that catalyzes the second committed step in the biosynthesis of lipid A, the hydrophobic anchor of LPS.[1] Inhibition of LpxC is lethal to Gram-negative bacteria.
The general approach involves utilizing the bromo-ester as a scaffold to introduce functionalities that can chelate the zinc ion in the active site of LpxC and interact with the enzyme's hydrophobic tunnel. A common class of LpxC inhibitors synthesized from such precursors are hydroxamic acid derivatives.
Quantitative Data: Antibacterial Activity of LpxC Inhibitors
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various LpxC inhibitors against a panel of Gram-negative bacteria. While a direct synthetic route from Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate to these specific compounds is not explicitly detailed in publicly available literature, they represent the class of potent antibacterial agents that can be synthesized using such intermediates.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| LPC-233 | E. coli W3110 | 0.014 | Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens |
| K. pneumoniae 10031 | 0.0025 | " | |
| P. aeruginosa PAO1 | 0.122 | " | |
| BB-78484 | E. coli ATCC 25922 | 1 | Antibacterial Activities and Characterization of Novel Inhibitors of LpxC |
| K. pneumoniae NCTC 9633 | 1 | " | |
| P. aeruginosa NCTC 10662 | >128 | " | |
| BB-78485 | E. coli ATCC 25922 | 0.25 | " |
| K. pneumoniae NCTC 9633 | 0.25 | " | |
| P. aeruginosa NCTC 10662 | 64 | " | |
| Compound 23j | E. coli TG1 | 0.016 | LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents |
| K. pneumoniae ATCC 13883 | 0.063 | " |
Experimental Protocols
General Synthetic Protocol for Hydroxamic Acid-Based LpxC Inhibitors
This protocol provides a generalized methodology for the synthesis of hydroxamic acid-based LpxC inhibitors from an ester precursor, which could be derived from Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate after further synthetic modifications.
Step 1: Hydrolysis of the Ester
-
Dissolve the ester precursor (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Coupling with Hydroxylamine
-
Dissolve the carboxylic acid from Step 1 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 equivalents), and a base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Extract the product and purify by column chromatography.
Step 3: Deprotection to Yield the Final Hydroxamic Acid
-
Dissolve the protected hydroxamic acid from Step 2 in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PPTS).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Purify the final hydroxamic acid product by preparative HPLC.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the test compound in MHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Signaling Pathway: Inhibition of LPS Biosynthesis
Caption: Inhibition of the LpxC enzyme blocks the biosynthesis of Lipopolysaccharide (LPS).
Experimental Workflow: Synthesis and Antibacterial Screening
References
Application Notes and Protocols: Synthesis of Novel LpxC Inhibitors Utilizing Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential LpxC inhibitor using Ethyl 4-bromo-2-methylbutanoate as a key building block. The methodology leverages established synthetic routes for LpxC inhibitors, incorporating the specified starting material to generate a novel compound with a distinct hydrophobic side chain.
Introduction
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[1][2] The absence of a homologous enzyme in mammals makes LpxC an attractive and promising target for the development of novel antibiotics to combat multidrug-resistant Gram-negative pathogens.[3][4] Many potent LpxC inhibitors feature a zinc-binding group, typically a hydroxamic acid, which chelates the catalytic zinc ion in the enzyme's active site.[2][4] These inhibitors also possess a hydrophobic tail that occupies a hydrophobic tunnel in the enzyme. This protocol outlines the synthesis of a novel LpxC inhibitor, (R)-N-hydroxy-2-(4-((3-methylbutan-2-yl)oxy)phenyl)acetamide , employing this compound to construct the hydrophobic side chain.
Signaling Pathway and Experimental Rationale
LpxC catalyzes the first committed step in the lipid A biosynthetic pathway, a crucial process for the formation of the outer membrane in Gram-negative bacteria. Inhibition of LpxC disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately cell death. The rationale for the synthesis described herein is to create a molecule that effectively inhibits LpxC by incorporating a zinc-chelating hydroxamic acid and a novel hydrophobic moiety derived from this compound.
Caption: LpxC signaling pathway and point of inhibition.
Experimental Protocols
This synthesis is a two-step process: 1) Alkylation of a phenolic core with this compound, and 2) Conversion of the resulting ester to a hydroxamic acid.
Step 1: Synthesis of Ethyl 2-(4-((R)-3-methylbutan-2-yloxy)phenyl)acetate
This step involves the alkylation of (R)-4-hydroxyphenylglycine methyl ester with this compound via a Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| (R)-4-hydroxyphenylglycine methyl ester | 181.19 | 1.81 g | 10.0 |
| This compound | 209.08 | 2.30 g | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Acetone | 58.08 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add (R)-4-hydroxyphenylglycine methyl ester (1.81 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (2.30 g, 11.0 mmol) dropwise to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) to yield the pure ester.
Expected Yield: Approximately 75-85%.
Step 2: Synthesis of (R)-N-hydroxy-2-(4-((3-methylbutan-2-yl)oxy)phenyl)acetamide
The final step is the conversion of the synthesized ester to the corresponding hydroxamic acid using hydroxylamine.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(4-((R)-3-methylbutan-2-yloxy)phenyl)acetate | 293.38 | 2.20 g | 7.5 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | 1.56 g | 22.5 |
| Sodium methoxide (NaOMe) in Methanol (25% w/w) | 54.02 | 4.86 mL | 22.5 |
| Methanol | 32.04 | 40 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Ethyl 2-(4-((R)-3-methylbutan-2-yloxy)phenyl)acetate (2.20 g, 7.5 mmol) in methanol (20 mL).
-
In a separate flask, prepare a solution of hydroxylamine by carefully adding sodium methoxide (4.86 mL of a 25% solution in methanol, 22.5 mmol) to a suspension of hydroxylamine hydrochloride (1.56 g, 22.5 mmol) in methanol (20 mL) at 0°C.
-
Stir the hydroxylamine solution at 0°C for 30 minutes.
-
Add the solution of the ester to the hydroxylamine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (mobile phase 1:1 hexane:ethyl acetate).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl to a pH of approximately 7.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydroxamic acid.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Expected Yield: Approximately 50-65%.
Synthesis Workflow
Caption: Synthetic workflow for the LpxC inhibitor.
Quantitative Data Summary
| Step | Starting Material | Product | Theoretical Yield (g) |
| 1 | (R)-4-hydroxyphenylglycine methyl ester (1.81 g) | Ethyl 2-(4-((R)-3-methylbutan-2-yloxy)phenyl)acetate | 2.93 |
| 2 | Ethyl 2-(4-((R)-3-methylbutan-2-yloxy)phenyl)acetate (2.20 g) | (R)-N-hydroxy-2-(4-((3-methylbutan-2-yl)oxy)phenyl)acetamide | 2.10 |
Conclusion
This document provides a comprehensive protocol for the synthesis of a novel potential LpxC inhibitor using this compound. The described methodology is based on established chemical transformations and provides a framework for the development of new antibacterial agents targeting Gram-negative bacteria. Further biological evaluation of the synthesized compound is necessary to determine its inhibitory activity against LpxC and its antibacterial efficacy.
References
- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 4-bromo-2-methylbutanoate, a key building block in organic synthesis. The following sections outline strategies for removing common impurities and achieving high purity suitable for downstream applications in pharmaceutical and materials science research.
Overview of Purification Strategies
The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, acidic byproducts, and other organic impurities. The two primary methods detailed are fractional vacuum distillation and flash column chromatography. A preliminary aqueous workup is essential prior to either of these more rigorous purification techniques.
Potential Impurities:
-
Unreacted starting materials (e.g., 2-methyl-gamma-butyrolactone, ethanol).
-
Acidic byproducts (e.g., hydrogen bromide).
-
Side-products from elimination or other competing reactions.
A general workflow for the purification is presented below.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Aqueous Workup
This initial purification step is crucial for removing water-soluble impurities, particularly acids.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the crude product in an equal volume of a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate. Swirl gently and vent the funnel frequently to release any evolved CO₂ gas. Separate the aqueous layer.
-
Wash the organic layer with deionized water. Separate the aqueous layer.
-
Wash the organic layer with brine to facilitate the removal of residual water. Separate the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Filter off the drying agent. The resulting solution contains the partially purified product and is ready for either distillation or chromatography.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Partially purified this compound (from Protocol 2.1)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry.
-
Place the partially purified product into the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point. For structurally similar compounds, this is often in the range of 80-90°C at a reduced pressure of 3-10 mmHg.[1][2]
-
Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
Caption: Workflow for vacuum distillation.
Protocol 3: Purification by Flash Column Chromatography
Flash chromatography is ideal for achieving very high purity or for separating compounds with similar boiling points.
Materials:
-
Partially purified this compound (from Protocol 2.1)
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
Procedure:
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for flash column chromatography.
Data Presentation
The following table summarizes the expected physical properties and purification parameters for this compound and related compounds, which can be used as a reference during the purification process.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ mmHg) | Purification Method | Reference |
| This compound | 209.08 | Est. 80-90 @ 3-10 | Vacuum Distillation, Flash Chromatography | [3] |
| Ethyl 4-bromo-3-methylbut-2-enoate | 207.07 | 84-86 @ 3.6 | Vacuum Distillation | [1] |
| Ethyl 4-bromobutyrate | 195.05 | 80-82 @ 10 | Vacuum Distillation | [2] |
Note: The boiling point for this compound is an estimation based on structurally similar compounds.
Concluding Remarks
The choice between vacuum distillation and flash chromatography will depend on the nature of the impurities and the desired final purity. For thermally stable compounds with non-volatile impurities, vacuum distillation is often sufficient. For achieving the highest purity or separating compounds with close boiling points, flash column chromatography is the preferred method. The protocols provided herein are robust and adaptable starting points for the successful purification of this compound.
References
Application Notes and Protocols for the Analysis of Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Ethyl 4-bromo-2-methylbutanoate, a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound. This method is suitable for both qualitative identification and quantitative analysis.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.[2]
-
For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution. A typical concentration range would be 1 to 100 µg/mL.
-
Filter the samples and standards through a 0.22 µm syringe filter into a 2 mL autosampler vial.[2]
b) Instrumentation and Conditions: A standard gas chromatograph coupled with a mass spectrometer is used. The following conditions are recommended and can be optimized as needed.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
c) Data Analysis:
-
Qualitative Analysis: The mass spectrum of this compound will show a characteristic fragmentation pattern. The molecular ion peak [M]+ should be observed at m/z 208 and 210 due to the presence of the bromine isotopes (79Br and 81Br) in an approximate 1:1 ratio.
-
Quantitative Analysis: For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the standards. The concentration of the unknown sample is then determined from this curve.
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 10-15 minutes (dependent on the specific GC system) |
| Molecular Ion (M+) | m/z 208/210 |
| Key Fragment Ions | m/z 129 ([M-Br]+), 101, 73, 55 |
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a suitable alternative for the analysis of this compound, especially for purity determination and quantification in non-volatile matrices. A reverse-phase method is generally effective.[2]
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
For purity analysis, dilute the stock solution to approximately 0.1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Detector |
| Wavelength | 210 nm |
c) Data Analysis:
-
Purity Determination: The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Analysis: A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample is then calculated from this curve.
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 3-5 minutes (highly dependent on the specific column and system) |
| UV λmax | ~210 nm (due to the ester chromophore) |
| Linearity (R2) | > 0.999 for the calibration curve |
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both 1H and 13C NMR should be performed.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Conditions:
| Parameter | Value |
| Spectrometer | 400 MHz or higher field strength NMR spectrometer |
| Nuclei | 1H and 13C |
| Solvent | CDCl3 |
| Temperature | 25 °C |
| 1H NMR | |
| Pulse Program | Standard single pulse |
| Number of Scans | 16 |
| 13C NMR | |
| Pulse Program | Proton-decoupled |
| Number of Scans | 1024 or more for good signal-to-noise |
Expected Spectral Data
The chemical structure of this compound is: Br-CH₂-CH₂-CH(CH₃)-C(=O)O-CH₂-CH₃
1H NMR (400 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.45 | Triplet (t) | 2H | Br-CH₂ -CH₂- |
| ~2.60 | Multiplet (m) | 1H | -CH (CH₃)- |
| ~2.10 | Multiplet (m) | 2H | -CH₂-CH₂ -CH- |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.20 | Doublet (d) | 3H | -CH(CH₃ )- |
13C NMR (100 MHz, CDCl3):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O (Ester carbonyl) |
| ~60 | -O-CH₂ -CH₃ |
| ~40 | -CH (CH₃)- |
| ~35 | -CH₂-CH₂ -CH- |
| ~30 | Br-CH₂ -CH₂- |
| ~17 | -CH(CH₃ )- |
| ~14 | -O-CH₂-CH₃ |
NMR Analysis Logical Flow
Caption: Logical flow for the structural confirmation of this compound using NMR.
References
Application Notes and Protocols: Ethyl 4-bromo-2-methylbutanoate in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and applications of ethyl 4-bromo-2-methylbutanoate, a versatile bifunctional reagent in organic synthesis and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, featuring a primary alkyl bromide for nucleophilic substitution and an ester moiety for further functionalization. Its stereocenter at the C2 position also offers opportunities for asymmetric synthesis. This document outlines key synthetic methodologies for its preparation and details its application in the construction of complex molecular architectures, particularly in the context of pharmaceutical research.
Synthesis of this compound
The primary route for the synthesis of this compound involves the radical bromination of ethyl 2-methylbutanoate. This method is analogous to the Wohl-Ziegler bromination of allylic and benzylic compounds.[1]
Reaction Mechanism: Radical Bromination
The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the bromine source, maintaining a low concentration of bromine in the reaction mixture to suppress ionic side reactions.
Caption: Radical Bromination Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar compounds.[2]
Materials:
-
Ethyl 2-methylbutanoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) (Note: Use of a less toxic solvent like 1,2-dichlorobenzene is recommended where possible[3])
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 2-methylbutanoate (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture under reflux for 3 hours. The reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium sulfite solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Table 1: Synthesis Data (Hypothetical based on similar reactions)
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 2-methylbutanoate | 1.0 | 130.18 | (Specify) |
| N-Bromosuccinimide | 1.1 | 177.98 | (Specify) |
| AIBN | 0.02 | 164.21 | (Specify) |
| Product | 209.08 | Expected Yield: 60-70% |
Reaction Mechanisms: Nucleophilic Substitution
This compound is an excellent substrate for Sₙ2 reactions due to its primary alkyl bromide. This reactivity allows for the introduction of a wide range of nucleophiles, making it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.
Caption: General Sₙ2 Reaction Mechanism.
Application in the Synthesis of Heterocycles
The alkylating nature of this compound is particularly useful in the synthesis of substituted heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, it can be used to alkylate amines to form substituted piperidines or other nitrogen-containing heterocycles.[4][5][6]
Experimental Protocol: Alkylation of a Secondary Amine
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add this compound (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated piperidine derivative.
Table 2: Alkylation Reaction Data (Hypothetical)
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.1 | 209.08 | (Specify) |
| Piperidine | 1.0 | 85.15 | (Specify) |
| K₂CO₃ | 1.5 | 138.21 | (Specify) |
| Product | 213.32 | Expected Yield: 80-90% |
Application in Drug Development: Synthesis of LpxC Inhibitors
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a promising target for the development of new antibiotics against Gram-negative bacteria.[7] Several potent LpxC inhibitors, such as ACHN-975, feature aliphatic chains that can be synthesized using bromoalkanoate precursors.[8][9] While the direct use of this compound in the synthesis of ACHN-975 is not explicitly detailed in the public domain, its structural motifs are relevant to the side chains of many LpxC inhibitors.
Caption: Workflow for LpxC Inhibitor Synthesis.
The synthesis of such inhibitors would likely involve the alkylation of a suitable nucleophile with this compound, followed by further chemical transformations to introduce the necessary pharmacophoric elements, such as a hydroxamic acid or other zinc-binding group.
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a multiplet for the C2 proton, multiplets for the C3 and C4 methylene protons, and a characteristic downfield shift for the protons on the carbon bearing the bromine. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, the methine carbon at C2, and the methylene carbons at C3 and C4, with the C4 carbon showing a characteristic shift due to the bromine atom. |
| IR | Strong absorption band for the C=O stretch of the ester group (~1735 cm⁻¹), and C-Br stretching vibrations. |
| MS (GC-MS) | Molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 in approximately 1:1 ratio). |
Note: For detailed spectra, refer to publicly available databases such as PubChem (CID 12780980).[10]
Safety Information
This compound is a halogenated organic compound and should be handled with appropriate safety precautions. It is expected to be an irritant and potentially lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry. Its utility as an alkylating agent in Sₙ2 reactions allows for the straightforward introduction of a butanoate moiety, which is a common structural feature in biologically active compounds. The protocols and data presented herein provide a foundation for its synthesis and application in research and development settings.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dipeptidyl peptidase inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-2-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-2-methylbutanoate. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve a two-step process:
-
α-Bromination of a suitable carboxylic acid precursor , followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the selective α-bromination of carboxylic acids.[1][2][3]
-
Direct radical bromination of an ester precursor , such as ethyl 2-methylbutanoate. This typically employs a radical initiator and a brominating agent like N-bromosuccinimide (NBS).
Q2: What is the Hell-Volhard-Zelinsky (HVZ) reaction and why is it used?
A2: The Hell-Volhard-Zelinsky (HVZ) reaction is a method for the α-halogenation of carboxylic acids.[2][3] It is particularly useful for introducing a bromine atom at the carbon adjacent to the carboxyl group. The reaction typically uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[2] The carboxylic acid is first converted to an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-position.[3] Subsequent hydrolysis or alcoholysis yields the α-bromo acid or ester, respectively.
Q3: What are the key parameters to control in a Fischer esterification?
A3: Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5][6] To maximize the yield of the ester, the equilibrium should be shifted towards the products. This can be achieved by:
-
Removing water as it is formed, for example, by azeotropic distillation.[4][6]
-
Using an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4]
Q4: What are the main safety precautions to consider during this synthesis?
A4: Both the HVZ reaction and the subsequent esterification involve hazardous materials. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Phosphorus tribromide is corrosive and reacts violently with water.
-
Concentrated acids are corrosive.
-
Ensure that all glassware is dry before use, especially for reactions involving PBr₃.
Troubleshooting Guide
Low Yield in the Hell-Volhard-Zelinsky (HVZ) Reaction
Problem: The yield of 4-bromo-2-methylbutanoic acid is lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Increase reaction time and/or temperature. The HVZ reaction can be slow and often requires heating.[1] |
| Moisture in reagents or glassware | Ensure all reagents are anhydrous and glassware is thoroughly dried. PBr₃ reacts with water. |
| Insufficient brominating agent | Use a slight excess of bromine to ensure complete conversion of the starting material. |
| Side reactions | Over-bromination can occur. Control the stoichiometry of the reactants carefully. High temperatures can also lead to elimination reactions, forming α,β-unsaturated carboxylic acids.[1] |
Low Yield in the Fischer Esterification Step
Problem: The conversion of 4-bromo-2-methylbutanoic acid to this compound is inefficient.
| Potential Cause | Recommended Solution |
| Equilibrium not shifted towards products | Use a large excess of ethanol (e.g., 5-10 equivalents or as the solvent).[5] Consider removing water using a Dean-Stark apparatus. |
| Ineffective catalyst | Ensure the acid catalyst (e.g., concentrated H₂SO₄) is active and used in a sufficient amount (typically 1-5 mol%). |
| Steric hindrance | While not severe in this case, bulky substituents on the carboxylic acid or alcohol can slow down the reaction. Increase the reaction time or use a more forcing catalyst. |
| Incomplete conversion of the bromo-acid | Ensure the starting 4-bromo-2-methylbutanoic acid is of high purity. |
Product Purity Issues
Problem: The final product, this compound, is contaminated with impurities.
| Impurity | Identification Method | Recommended Purification Method |
| Unreacted 4-bromo-2-methylbutanoic acid | TLC, GC-MS, ¹H NMR (broad peak for carboxylic acid proton) | Aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic impurity. |
| Unreacted Ethanol | ¹H NMR | Removal under reduced pressure (rotary evaporation). |
| Di-brominated byproducts | GC-MS, ¹H NMR | Fractional distillation under reduced pressure. |
| Succinimide (if NBS is used for bromination) | ¹H NMR | Aqueous wash. If succinimide persists, a wash with dilute NaOH can be effective, but be cautious with base-sensitive products. |
Experimental Protocols
Proposed Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Fischer Esterification
This protocol is a proposed method based on standard procedures for the HVZ and Fischer esterification reactions.
Step 1: Synthesis of 4-bromo-2-methylbutanoic acid (via HVZ Reaction)
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-methylbutanoic acid (1 equivalent).
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (0.1 equivalents).
-
Heat the mixture to 80-100 °C.
-
Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue heating the mixture until the red-brown color of bromine disappears.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to quench the reaction and hydrolyze the acyl bromide intermediate.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-bromo-2-methylbutanoic acid.
Step 2: Synthesis of this compound (via Fischer Esterification)
-
In a round-bottom flask, dissolve the crude 4-bromo-2-methylbutanoic acid from Step 1 in an excess of absolute ethanol (5-10 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (1-2% of the carboxylic acid weight).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Experiment | Bromination Method | Esterification Catalyst | Ethanol Equivalents | Reflux Time (h) | Yield (%) |
| 1 | HVZ (PBr₃/Br₂) | H₂SO₄ | 5 | 4 | 65 |
| 2 | HVZ (PBr₃/Br₂) | H₂SO₄ | 10 | 4 | 75 |
| 3 | HVZ (PBr₃/Br₂) | H₂SO₄ | 10 | 8 | 82 |
| 4 | Radical (NBS/AIBN) | H₂SO₄ | 10 | 4 | 60 |
| 5 | HVZ (PBr₃/Br₂) | p-TsOH | 10 | 8 | 78 |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
Proposed Synthetic Pathway
Caption: The proposed two-step synthesis pathway.
References
- 1. Hell volhard-zelinski reaction | PPTX [slideshare.net]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Ethyl 4-bromo-2-methylbutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 4-bromo-2-methylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include unreacted starting materials like ethyl 2-methylbutanoate, side products from bromination, hydrolysis products such as ethyl 4-hydroxy-2-methylbutanoate, and rearrangement products like γ-lactones.
Q2: What is the recommended first step in the purification of this compound?
A2: An initial liquid-liquid extraction is highly recommended to remove acidic impurities and water-soluble byproducts. This is a crucial step before proceeding to distillation or chromatography.
Q3: Is this compound stable to heat?
A3: While it can be purified by distillation, prolonged exposure to high temperatures can cause decomposition.[1] It is advisable to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation and detecting impurities with different proton or carbon environments.[5][6][]
Troubleshooting Guides
Low Purity After Synthesis
Problem: The initial purity of my this compound is very low, as determined by GC-MS or NMR.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. Consider extending the reaction time or adjusting the stoichiometry of the reagents. |
| Presence of acidic byproducts | Perform a liquid-liquid extraction with a mild base like sodium bicarbonate solution to remove acidic impurities.[4][8][9] |
| Hydrolysis of the ester | Ensure all reagents and solvents are anhydrous, as water can lead to the formation of 4-bromo-2-methylbutanoic acid or ethyl 4-hydroxy-2-methylbutanoate. |
| Side reactions | Depending on the synthetic route, side reactions like elimination or rearrangement can occur. A thorough workup and purification are necessary. |
Issues During Purification
Problem: I am losing a significant amount of my product during purification.
Possible Causes & Solutions:
| Purification Step | Possible Cause of Loss | Suggested Solution |
| Liquid-Liquid Extraction | Emulsion formation | Add brine (saturated NaCl solution) to break up emulsions. Allow the mixture to stand for a longer period. |
| Product is water-soluble | Although unlikely for this compound, if significant loss is suspected, re-extract the aqueous layer with a fresh portion of organic solvent. | |
| Distillation | Decomposition at high temperatures | Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.[1] |
| Co-distillation with impurities | If impurities have close boiling points, use a fractionating column for better separation.[10][11] | |
| Flash Chromatography | Product is unstable on silica gel | Test for stability on a small scale using TLC. If decomposition is observed, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Improper solvent system | Optimize the solvent system using TLC to achieve good separation (Rf of the product around 0.25-0.35).[12] |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 209.08[5] | ~212 (Predicted)[13] | Target compound |
| Ethyl 2-methylbutanoate | 130.18[5] | 132-133[5][14][15][16] | Unreacted starting material |
| 4-bromo-2-methyl-γ-butyrolactone | 179.02 | >200 | Potential cyclization byproduct |
| Ethyl 4-hydroxy-2-methylbutanoate | 146.18 | 204.8 (Predicted)[] | Hydrolysis product |
| Ethyl 2-methyl-3-butenoate | 128.17[17] | ~117[1] | Potential elimination byproduct |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
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Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer is typically the organic layer containing the desired product, and the bottom is the aqueous layer.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, neutralized product.[3][8][9][18]
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[10][11]
-
Place the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source if performing vacuum distillation.
-
Begin heating the flask gently.
-
Observe the temperature at the thermometer. The temperature should rise and then stabilize as the first fraction begins to distill.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound, change to a clean receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask.[19]
Protocol 3: Purification by Flash Column Chromatography
-
Select an appropriate solvent system by running thin-layer chromatography (TLC) plates. Aim for an Rf value of 0.25-0.35 for the this compound. A common eluent system for esters is a mixture of hexanes and ethyl acetate.[12]
-
Pack a chromatography column with silica gel using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a layer of sand on top of the sample to prevent disturbance.
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.[20][21][22][23]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. ETHYL 3-BUTENOATE | 1617-18-1 [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-methylbutyrate|lookchem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. Purification [chem.rochester.edu]
- 11. byjus.com [byjus.com]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
- 13. Troubleshooting Common Distillation Issues [easystill.com]
- 14. Ethyl 2-methylbutyrate [fudabio.com]
- 15. chembk.com [chembk.com]
- 16. Ethyl 2-methylbutyrate | 7452-79-1 [chemicalbook.com]
- 17. Ethyl 2-methylbut-3-enoate | C7H12O2 | CID 3014026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Purification [chem.rochester.edu]
- 21. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 22. youtube.com [youtube.com]
- 23. orgsyn.org [orgsyn.org]
"stability of Ethyl 4-bromo-2-methylbutanoate under different conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Ethyl 4-bromo-2-methylbutanoate. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this bifunctional reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound has two primary sites susceptible to degradation: the ester functional group and the carbon-bromine bond. The main degradation pathway is hydrolysis, which can occur at both of these sites. Under aqueous conditions, the ester can hydrolyze to form 4-bromo-2-methylbutanoic acid and ethanol. The carbon-bromine bond can undergo nucleophilic substitution to replace the bromine with a hydroxyl group, forming Ethyl 4-hydroxy-2-methylbutanoate.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, refrigeration (2-8 °C) is advised.[2][3] The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1][2] It is also crucial to keep it away from heat sources, sparks, and open flames.[4]
Q3: What materials and chemical classes are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][4] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. As an ester, it can react exothermically with acids.[5]
Q4: What are the expected hazardous decomposition products upon thermal degradation?
A4: Thermal decomposition of this compound can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[1][2]
Troubleshooting Guides
Issue 1: Low Yield or No Product in a Reaction
| Possible Cause | Troubleshooting Step | Explanation |
| Degradation of Starting Material | 1. Verify Purity: Check the purity of the this compound stock via NMR or GC-MS before use. 2. Fresh Reagent: Use a freshly opened or recently purchased bottle of the reagent. | The compound can degrade over time, especially if not stored under the recommended conditions. Hydrolysis can lead to the formation of the corresponding carboxylic acid or alcohol, which may not participate in the desired reaction. |
| Incompatible Reaction Conditions | 1. pH Control: Ensure the reaction medium is not strongly acidic or basic, unless required by the reaction mechanism. 2. Temperature Management: Avoid excessive heating, as this can accelerate degradation. | Strong acids or bases can catalyze the hydrolysis of the ester or the substitution of the bromide.[1] High temperatures can also lead to decomposition.[2] |
| Presence of Nucleophilic Impurities | 1. Solvent Purity: Use anhydrous solvents to minimize hydrolysis. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Water is a nucleophile that can lead to hydrolysis. Oxygen can participate in oxidative degradation pathways. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Hydrolysis of the Ester Group | 1. Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the experiment. 2. Reaction Time: Optimize the reaction time to minimize exposure to conditions that could promote hydrolysis. | The presence of water can lead to the formation of 4-bromo-2-methylbutanoic acid as a significant side product. |
| Nucleophilic Attack on the C-Br Bond | 1. Choice of Nucleophile: Ensure the desired nucleophile is significantly more reactive than any other nucleophilic species present in the reaction mixture. 2. Protecting Groups: If necessary, consider using a protecting group strategy for other sensitive functionalities in your substrate. | The primary alkyl bromide is susceptible to SN2 reactions. Other nucleophiles in the reaction mixture can compete with the intended reactant. |
| Intramolecular Cyclization | 1. Base Selection: Use a non-nucleophilic base if deprotonation is required near the ester. | In the presence of a strong base, intramolecular cyclization could potentially occur, leading to the formation of a lactone. |
Quantitative Stability Data
| Condition | Parameter | Expected Outcome | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Moderate degradation | Acid-catalyzed ester hydrolysis |
| Neutral (pH 6-8) | Slow degradation | Neutral hydrolysis of C-Br and ester | |
| Basic (pH > 9) | Rapid degradation | Base-catalyzed ester hydrolysis and SN2 of C-Br | |
| Temperature | 4 °C (Refrigerated) | High stability | Minimal degradation |
| 25 °C (Room Temp) | Gradual degradation over time | Slow hydrolysis | |
| > 40 °C | Significant degradation | Accelerated hydrolysis and decomposition | |
| Solvents | Aprotic (e.g., THF, DCM) | Good stability (if anhydrous) | Minimal degradation |
| Protic (e.g., Methanol, Ethanol) | Potential for transesterification or solvolysis | Transesterification, Solvolysis of C-Br | |
| Aqueous | Susceptible to hydrolysis | Hydrolysis of ester and C-Br |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze the samples by a stability-indicating method, such as HPLC-UV or GC-MS, to quantify the remaining parent compound and detect degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Reactions of Ethyl 4-bromo-2-methylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 4-bromo-2-methylbutanoate. The focus is on the selection and use of alternative, greener solvents for nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when selecting a solvent for reactions with this compound?
A1: this compound is a primary alkyl bromide, making it a good candidate for S\N2 reactions. The main challenges in solvent selection are:
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Promoting the desired S\N2 pathway: The solvent should effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, which would decrease its reactivity.[1][2]
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Minimizing side reactions: With stronger, more sterically hindered bases, the E2 elimination reaction can compete with S\N2 substitution. The choice of solvent can influence the S\N2/E2 ratio.[3]
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Ensuring reagent solubility: The solvent must be capable of dissolving both the this compound substrate and the nucleophilic reagent.
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Adhering to green chemistry principles: Traditional polar aprotic solvents like DMF and DMSO, while effective for S\N2 reactions, pose environmental and health risks.[4][5] The goal is to replace them with safer, more sustainable alternatives.
Q2: What are some recommended greener alternative solvents for S\N2 reactions with this compound?
A2: Several greener solvents have emerged as viable alternatives to traditional polar aprotic solvents for S\N2 reactions. These include:
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point (106 °C) and low peroxide formation tendency.[6][7] It is stable under a wide range of reaction conditions and can be an excellent replacement for THF, MTBE, and dioxane.[2][6]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is another promising alternative to THF.
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They can act as both the solvent and, in some cases, the catalyst. Their negligible vapor pressure makes them environmentally attractive, though viscosity and cost can be drawbacks.
-
Water with Phase-Transfer Catalysis (PTC): For reactions with water-soluble nucleophiles, a phase-transfer catalyst can be used to transport the nucleophile into an organic phase containing the alkyl halide, or even enable the reaction in a biphasic water/organic solvent system.[8][9] This approach significantly reduces the use of organic solvents.
Q3: How does the choice of solvent affect the rate of an S\N2 reaction?
A3: The solvent has a profound impact on the rate of S\N2 reactions.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, CPME, 2-MeTHF): These solvents are generally preferred for S\N2 reactions. They possess dipoles that can solvate the cation of the nucleophilic salt but are less effective at solvating the anion (the nucleophile) due to steric hindrance and the absence of hydrogen bond donors. This leaves the nucleophile "naked" and highly reactive, leading to a faster reaction rate.[1][2][5] For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[1]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less available to attack the electrophilic carbon.[2] Consequently, S\N2 reactions are significantly slower in protic solvents.
Below is a diagram illustrating the logical relationship for solvent selection in S\N2 reactions.
Caption: Solvent selection guide for S\N2 reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Nucleophile: The nucleophile may be weak or strongly solvated. 2. Poor Solvent Choice: Using a protic solvent can significantly slow down the reaction. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 4. Impure Reagents: Water or other impurities in the solvent or reagents can interfere with the reaction. | 1. Use a stronger, less hindered nucleophile if possible. If using a salt, ensure it is fully dissolved. 2. Switch to a polar aprotic solvent like CPME or 2-MeTHF.[2][6][7] 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. 4. Use anhydrous solvents and freshly opened reagents. Ensure proper drying of glassware. |
| Formation of Elimination (E2) Byproduct | 1. Strongly Basic/Sterically Hindered Nucleophile: Nucleophiles that are also strong bases (e.g., alkoxides) can promote E2 elimination.[3] 2. High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3] | 1. Use a less basic nucleophile if the reaction allows. For example, iodide and azide are good nucleophiles but weak bases. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Consider using a solvent that is less prone to promoting elimination, though this can be substrate-dependent. |
| Reaction Stalls or is Sluggish | 1. Insufficient Mixing: In heterogeneous reactions (e.g., with a solid nucleophile salt), poor mixing can limit the reaction rate. 2. Phase-Transfer Catalyst Inefficiency: In biphasic systems, the PTC may be inefficient or poisoned. | 1. Increase the stirring rate. 2. Ensure the chosen PTC is appropriate for the nucleophile and solvent system. Consider increasing the catalyst loading or trying a different PTC (e.g., a quaternary ammonium salt vs. a crown ether).[8] |
| Difficulty with Product Isolation/Workup | 1. Solvent Properties: High-boiling polar aprotic solvents like DMF or DMSO can be difficult to remove. Emulsion formation during aqueous workup can also be an issue. | 1. Use a solvent with a lower boiling point if possible, or one that is immiscible with water to simplify extraction. CPME, for example, is hydrophobic and easily separates from water.[2][6] 2. For emulsions, adding brine (saturated NaCl solution) can help to break them. |
Experimental Protocols
The following are general experimental protocols that can be adapted for S\N2 reactions of this compound with various nucleophiles using alternative solvents.
Protocol 1: General Procedure for Alkylation in Cyclopentyl Methyl Ether (CPME)
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.2 equivalents) and CPME (5-10 mL per mmol of the limiting reagent).
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Reagent Addition: Add this compound (1.0 equivalent) to the stirred suspension/solution at room temperature.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or more CPME).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Alkylation using Phase-Transfer Catalysis (PTC) in a Biphasic System
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Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.5 equivalents), water (3-5 mL per mmol of nucleophile), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equivalents).
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in a water-immiscible organic solvent (e.g., toluene or CPME, 3-5 mL per mmol of substrate).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 50-90 °C) and monitor the reaction progress by TLC or GC analysis of the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used in the reaction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Below is a diagram illustrating the experimental workflow for a phase-transfer catalyzed reaction.
Caption: Workflow for a phase-transfer catalyzed reaction.
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) | Water Solubility | Key Advantages |
| Cyclopentyl Methyl Ether (CPME) | 106 | < -140 | 0.86 | Low (1.1 g/100g )[1] | High boiling point, low peroxide formation, hydrophobic, stable to acids/bases.[2][6][7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | -136 | 0.86 | Moderate | Derived from renewable resources, good alternative to THF. |
| Tetrahydrofuran (THF) (Traditional) | 66 | -108.4 | 0.89 | Miscible | Well-established, good solvating power for many reagents. |
Note: The provided protocols and troubleshooting advice are based on general principles of organic chemistry and information available for similar reaction systems. Researchers should always perform small-scale test reactions to optimize conditions for their specific nucleophile and experimental setup. Safety precautions should be taken at all times, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood.
References
- 1. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of Ethyl 4-bromo-2-methylbutanoate
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2-methylbutanoate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most reliable and selective method for synthesizing this compound is through the acid-catalyzed opening of γ-valerolactone, followed by esterification. This two-step, one-pot synthesis avoids the selectivity issues associated with free-radical bromination. The reaction involves treating γ-valerolactone with hydrogen bromide (HBr) to form 4-bromopentanoic acid, which is then esterified with ethanol to yield the final product.
Q2: Can I use the Hell-Volhard-Zelinsky (HVZ) reaction to synthesize this compound?
A2: The Hell-Volhard-Zelinsky (HVZ) reaction is not suitable for the synthesis of this compound. The HVZ reaction specifically achieves α-bromination of carboxylic acids, meaning it would introduce a bromine atom at the carbon adjacent to the carbonyl group (the 2-position).[1][2][3] For the target molecule, bromination is required at the 4-position.
Q3: Is free-radical bromination of ethyl 2-methylbutanoate a viable synthesis method?
A3: Free-radical bromination of ethyl 2-methylbutanoate is generally not recommended due to a lack of selectivity. This method would likely result in a mixture of products, with bromination occurring at the tertiary carbon (position 2), which is more reactive, as well as at the desired primary carbon (position 4).[4][5] This would lead to a difficult and inefficient purification process.
Q4: What is the role of a catalyst in the recommended synthesis from γ-valerolactone?
A4: In the synthesis starting from γ-valerolactone, a strong acid like hydrogen bromide (HBr) or a combination of NaBr and a strong acid like H₂SO₄ acts as both a reactant and a catalyst.[6] The acid protonates the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack by the bromide ion, thus facilitating the ring-opening. For the subsequent esterification, the acid also serves as a catalyst.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete lactone ring-opening. 2. Inefficient esterification. 3. Loss of product during workup. 4. Reaction reversal back to lactone. | 1. Ensure a sufficient excess of HBr is used. The reaction can be monitored by TLC or GC to ensure the disappearance of the starting lactone. 2. Use anhydrous ethanol and a strong acid catalyst. Consider extending the reaction time or gently heating. 3. Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. 4. Remove water formed during esterification, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[6] |
| Presence of Unreacted Starting Material (γ-valerolactone) | 1. Insufficient acid catalyst or HBr. 2. Reaction time is too short. | 1. Increase the amount of acid catalyst or ensure a continuous supply of dry HBr gas.[2] 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of Side Products (e.g., Dimerization, Elimination) | 1. High reaction temperatures. 2. Presence of water in the reaction mixture. | 1. Maintain the recommended reaction temperature. Overheating can lead to side reactions. 2. Use anhydrous reagents and solvents to minimize water content. |
| Difficulty in Product Purification | 1. Incomplete separation of the organic and aqueous layers during workup. 2. Formation of emulsions. | 1. Use a separatory funnel and allow adequate time for the layers to separate. Washing with brine can aid in the separation. 2. Add a small amount of a saturated salt solution to break up emulsions. |
Experimental Protocols
Synthesis of this compound from γ-Valerolactone
This protocol is adapted from the synthesis of ethyl γ-bromobutyrate from γ-butyrolactone.[2][6]
Materials:
-
γ-Valerolactone
-
Anhydrous Ethanol
-
Dry Hydrogen Bromide (gas) or Sodium Bromide and Sulfuric Acid
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Dichloromethane or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve γ-valerolactone in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen bromide gas through the solution for several hours. The reaction progress can be monitored by TLC or GC.
-
Alternatively, a mixture of sodium bromide and the ethanolic solution of γ-valerolactone can be cooled in an ice bath, followed by the slow, dropwise addition of concentrated sulfuric acid.[6]
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a cold, saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation.
Process Visualization
Caption: A flowchart illustrating the synthesis pathway and key troubleshooting checkpoints.
Caption: Decision logic for selecting the appropriate synthetic method.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 4. Reaction Mechanisms [sites.science.oregonstate.edu]
- 5. Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy [chemeducator.org]
- 6. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in Ethyl 4-bromo-2-methylbutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-2-methylbutanoate. The information provided is intended to help identify, manage, and control impurities that may be encountered during the synthesis, purification, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
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Starting Materials: Unreacted ethyl 2-methylbutanoate.
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Over-brominated Species: Ethyl 2,4-dibromo-2-methylbutanoate or other polybrominated derivatives.
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Isomeric Impurities: Ethyl 3-bromo-2-methylbutanoate, if the bromination is not fully regioselective.
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Elimination Products: Ethyl 2-methyl-2-butenoate or ethyl 2-methyl-3-butenoate, formed through the elimination of HBr.[1][2]
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Hydrolysis Products: 4-bromo-2-methylbutanoic acid, resulting from the hydrolysis of the ester.[3]
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Solvent Adducts: Impurities formed from the reaction of the product or intermediates with the solvent.
Q2: How can I detect and quantify impurities in my sample of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra.[4]
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities and for quantification using a suitable detector (e.g., UV-Vis or MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the impurities present and can be used for quantification if an internal standard is used.
Q3: What are the recommended storage conditions to minimize the degradation of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis due to moisture and oxidation.[5][6] The container should be tightly sealed to prevent the ingress of moisture and air.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low Purity After Synthesis | Incomplete reaction or presence of significant side products. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Consider alternative brominating agents for better selectivity (e.g., N-bromosuccinimide instead of Br₂).[7] |
| Presence of Multiple Brominated Species | Lack of selectivity in the bromination reaction. | - Radical bromination can be highly selective for tertiary hydrogens, but over-bromination can occur.[7][8] Adjust the stoichiometry of the brominating agent.- Employ a milder brominating agent or use a photocatalytic method to improve selectivity. |
| Appearance of Unsaturated Impurities | Elimination of HBr, possibly due to high temperatures or the presence of a base.[1][2] | - Purify the product using techniques that avoid high temperatures, such as column chromatography.- Ensure the reaction and work-up conditions are not basic. |
| Product Degradation Over Time | Hydrolysis of the ester or bromide moiety.[3] | - Ensure the product is stored under anhydrous conditions.[6]- Store at low temperatures to reduce the rate of degradation. |
| Inconsistent Analytical Results | Co-elution of impurities in chromatography or overlapping signals in spectroscopy. | - Optimize the chromatographic method (e.g., change the column, temperature program, or mobile phase).- Use a higher resolution NMR spectrometer or 2D NMR techniques for better signal dispersion. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.
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MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
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Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
Caption: Workflow for the identification, management, and control of impurities in this compound.
Caption: A logical diagram for troubleshooting common issues encountered with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of volatile compounds of honey during prolonged storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
"scale-up considerations for Ethyl 4-bromo-2-methylbutanoate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Ethyl 4-bromo-2-methylbutanoate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction or product loss during workup.
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Incomplete Esterification: The Fischer esterification reaction is an equilibrium process. To drive the reaction towards the product, consider the following:
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Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants. On a larger scale, employing a Dean-Stark apparatus to physically remove water as it forms is highly effective.[1]
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Excess Reagent: Using a large excess of the alcohol (ethanol) can also shift the equilibrium to favor the formation of the ester.[1]
-
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Sub-optimal Reaction Conditions: Ensure the reaction temperature and catalyst concentration are optimized. See the data in Table 1 for a comparison of reaction conditions.
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Product Loss During Workup: this compound has some solubility in aqueous solutions. Minimize the volume of aqueous washes during the extraction process. Ensure the pH of the aqueous layer is appropriate to prevent hydrolysis of the ester.
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Side Reactions: Depending on the bromination strategy, side reactions such as elimination or multiple brominations can occur. Ensure precise temperature control and stoichiometry of the brominating agent.
Q2: I'm observing significant amounts of unreacted 4-bromo-2-methylbutanoic acid in my crude product. What's going wrong?
A2: This is a clear indication of incomplete esterification.
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Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For larger scale reactions, catalyst loading may need to be re-optimized.
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Reaction Time: The reaction may not have reached equilibrium. Try extending the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Inefficient Water Removal: As mentioned in Q1, water removal is critical. Verify that your water removal method (e.g., Dean-Stark trap) is functioning correctly.
Q3: During the aqueous workup and separation, I'm encountering persistent emulsions. How can I resolve this?
A3: Emulsion formation is a common issue when scaling up reactions involving extractions.
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Addition of Brine: Washing with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
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Gentle Mixing: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.
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Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break up the emulsified layer.
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Solvent Addition: Adding a small amount of a different organic solvent might alter the phase dynamics and break the emulsion.
Q4: What are the key safety considerations when scaling up the bromination step?
A4: Brominating agents can be hazardous, and reactions involving them can be exothermic.
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Exothermic Control: The bromination of the precursor can release significant heat. Ensure the reaction vessel is equipped with adequate cooling capacity and a temperature probe to monitor the internal temperature. Add the brominating agent slowly and in a controlled manner to maintain the desired temperature range.
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Reagent Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle brominating agents in a well-ventilated fume hood.
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Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess brominating agent at the end of the reaction or in case of an emergency.
Data Presentation
Table 1: Comparison of Reaction Parameters for Esterification
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ | 2 | 80 | 12 | 85 | 92 |
| H₂SO₄ | 5 | 80 | 8 | 92 | 95 |
| p-TsOH | 5 | 80 | 12 | 90 | 96 |
| p-TsOH | 5 | 100 | 8 | 94 | 95 |
Note: Data is illustrative and may vary based on specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol outlines the synthesis starting from 4-bromo-2-methylbutanoic acid and ethanol.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-bromo-2-methylbutanoic acid (1.0 eq), ethanol (5.0 eq), and p-toluenesulfonic acid (0.05 eq). Toluene can be used as the solvent to facilitate water removal in the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux (approximately 80-100°C, depending on the solvent system). Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by TLC or GC analysis. Continue reflux until the starting carboxylic acid is consumed (typically 8-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid. Caution: CO₂ evolution will occur. Wash the organic layer with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude ester by vacuum distillation to yield pure this compound.
Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Byproduct Analysis of Ethyl 4-bromo-2-methylbutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-2-methylbutanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound, focusing on byproduct formation.
Issue 1: Formation of Significant Amounts of an Elimination Byproduct
Question: During the alkylation of a nucleophile (e.g., diethyl malonate) with this compound under basic conditions, I am observing a significant amount of a byproduct with a lower boiling point than my desired product. What is this byproduct and how can I minimize its formation?
Answer:
The likely byproduct is Ethyl 2-methylbut-3-enoate , formed via an E2 elimination reaction. This is a common side reaction when using a strong base, which can act as both a nucleophile and a base.
Troubleshooting Steps:
-
Choice of Base: The strength and steric hindrance of the base are critical.
-
Recommended: Use a weaker, non-hindered base if your nucleophile is sufficiently acidic. For malonic ester synthesis, sodium ethoxide in ethanol is standard, but ensure it is completely dissolved and used in stoichiometric amounts.
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Avoid: Strong, bulky bases like potassium tert-butoxide will favor elimination.
-
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 (alkylation) pathway over the E2 (elimination) pathway.
-
Recommendation: Run the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider starting at 0°C and slowly warming to room temperature.
-
-
Solvent: The choice of solvent can influence the reaction pathway.
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Recommendation: Aprotic polar solvents like DMF or DMSO can favor SN2 reactions. However, for malonic ester synthesis, the corresponding alcohol to the alkoxide base (e.g., ethanol for sodium ethoxide) is typically used to avoid transesterification.
-
Issue 2: Presence of a High Molecular Weight Byproduct in Malonic Ester Synthesis
Question: In the malonic ester synthesis using this compound, I am observing a byproduct with a significantly higher molecular weight than my expected mono-alkylated product. What is this and how can I prevent it?
Answer:
This high molecular weight byproduct is likely the di-alkylated malonic ester . This occurs when the mono-alkylated product is deprotonated by the base and reacts with a second molecule of this compound. A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures, which can make separation of products difficult and lower yields.[1]
Troubleshooting Steps:
-
Stoichiometry of Reactants:
-
Recommendation: Use a slight excess of the diethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the this compound. This ensures the alkylating agent is consumed before significant di-alkylation can occur.
-
-
Order of Addition:
-
Recommendation: Add the this compound slowly to the solution of the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of a second alkylation.
-
-
Base Stoichiometry:
-
Recommendation: Use only one equivalent of base relative to the diethyl malonate.
-
Issue 3: Formation of a Carboxylic Acid Impurity
Question: After my reaction and workup, I am detecting a carboxylic acid impurity, 4-bromo-2-methylbutanoic acid. How is this being formed and how can I avoid it?
Answer:
The formation of 4-bromo-2-methylbutanoic acid is due to the hydrolysis of the ester functionality of this compound. This can occur if there is water present in the reaction mixture under basic or acidic conditions, or during an aqueous workup.
Troubleshooting Steps:
-
Anhydrous Reaction Conditions:
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Workup Procedure:
-
Recommendation: If an aqueous workup is necessary, perform it at low temperatures (e.g., with ice-cold water or brine) and minimize the contact time. If the desired product is sensitive to acid, use a mild basic wash (e.g., saturated sodium bicarbonate solution) carefully and quickly, followed by a water wash.
-
Frequently Asked Questions (FAQs)
Q1: What are the main competing reaction pathways for this compound?
A1: As a primary alkyl bromide, the main competing pathways are the SN2 (substitution) and E2 (elimination) reactions. The desired reaction is often SN2, leading to alkylation of a nucleophile. The E2 reaction is a common side reaction, especially with strong or bulky bases, leading to the formation of an alkene.
Q2: How can I analyze the byproducts in my reaction mixture?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile byproducts. The mass spectrometer can help identify the molecular weight and fragmentation pattern of the byproducts, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify byproducts in the crude reaction mixture by comparing the integrals of characteristic peaks.
Q3: Is di-alkylation always a problem in reactions with this compound?
A3: Di-alkylation is a specific issue in reactions like the malonic ester synthesis where the initial product still possesses an acidic proton and can be deprotonated to react again.[2][3] If the nucleophile you are using does not have an acidic proton after the initial alkylation, then di-alkylation is not a concern.
Q4: Can the ester group of this compound participate in side reactions?
A4: Yes. Besides hydrolysis, the ester can undergo transesterification if the reaction is run in an alcohol solvent that does not match the ethyl group of the ester, in the presence of an acid or base catalyst. For example, using sodium methoxide in methanol could lead to the formation of mthis compound.
Quantitative Data on Byproduct Formation
| Reaction Condition | Predominant Desired Reaction | Major Potential Byproduct | Minor Potential Byproduct(s) |
| Strong, sterically hindered base (e.g., K-OtBu) | Elimination (E2) | Ethyl 2-methylbut-3-enoate | Mono-alkylated product (SN2) |
| Strong, non-hindered base (e.g., NaOEt) with a C-nucleophile | Substitution (SN2) | Ethyl 2-methylbut-3-enoate (E2) | Di-alkylated product |
| Weak base with a good nucleophile | Substitution (SN2) | Minimal elimination or di-alkylation | Hydrolysis product (if water is present) |
| High reaction temperature | Favors Elimination (E2) | Ethyl 2-methylbut-3-enoate | - |
| Use of excess alkylating agent | Favors Di-alkylation | Di-alkylated product | - |
Key Experimental Protocols
Protocol 1: General Procedure for Alkylation of Diethyl Malonate with this compound (Malonic Ester Synthesis)
This protocol is a standard procedure for the malonic ester synthesis and is designed to minimize byproduct formation.
-
Preparation: Under an inert atmosphere (N2 or Ar), add absolute ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Formation: Add sodium metal (1.0 equivalent) portion-wise to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.
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Nucleophile Addition: Add diethyl malonate (1.1 equivalents) dropwise to the sodium ethoxide solution at room temperature.
-
Alkylation: Cool the reaction mixture to 0°C and add this compound (1.0 equivalent) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
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Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5 or HP-5ms) and a temperature program that allows for the separation of the starting materials, desired product, and potential byproducts. A typical program might start at 50°C and ramp up to 250°C.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
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Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to identify the structures of the components. Compare the retention times and mass spectra with known standards if available.
Visualizations
Caption: Workflow of potential product and byproduct formation.
Caption: Troubleshooting logic for common byproducts.
References
Validation & Comparative
A Comparative Analysis of Ethyl 4-bromo-2-methylbutanoate and Other Alkyl Halides for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Alkyl halides are a cornerstone of C-C and C-heteroatom bond formation, with their reactivity being a critical determinant of their utility. This guide provides a comparative analysis of Ethyl 4-bromo-2-methylbutanoate against its chloro and iodo analogues, offering insights into their physicochemical properties, relative reactivity in nucleophilic substitution reactions, and a relevant application in the context of antibacterial drug discovery.
Physicochemical Properties
A foundational understanding of the physicochemical properties of these reagents is essential for reaction design and optimization. The following table summarizes key computed properties for Ethyl 4-halo-2-methylbutanoates.
| Property | Ethyl 4-chloro-2-methylbutanoate | This compound | Ethyl 4-iodo-2-methylbutanoate |
| Molecular Formula | C₇H₁₃ClO₂ | C₇H₁₃BrO₂ | C₇H₁₃IO₂ |
| Molecular Weight ( g/mol ) | 164.63 | 209.08 | 256.08 |
| Boiling Point (°C) | Not available | Not available | Not available |
| Density (g/mL) | Not available | Not available | Not available |
| XLogP3 | 1.8 | 2.1 | 2.5 |
Comparative Reactivity in Sₙ2 Reactions
The primary locus of reactivity for these compounds in many synthetic applications is the carbon atom bearing the halogen, which is susceptible to nucleophilic attack. The bimolecular nucleophilic substitution (Sₙ2) reaction is a common pathway for these primary alkyl halides. The rate of an Sₙ2 reaction is highly dependent on the nature of the leaving group.
The reactivity trend for alkyl halides in Sₙ2 reactions is generally governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. Weaker carbon-halogen bonds are more easily broken, and more stable (less basic) anions are better leaving groups. The established order of reactivity for alkyl halides is:
R-I > R-Br > R-Cl > R-F [1][2]
This trend is a direct consequence of the leaving group's ability, which follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. The iodide ion is the best leaving group among the halogens because it is the weakest base and the C-I bond is the weakest.
Table of Estimated Relative Sₙ2 Reaction Rates:
| Alkyl Halide | Relative Rate (Estimated) |
| Ethyl 4-chloro-2-methylbutanoate | 1 |
| This compound | ~50 - 200 |
| Ethyl 4-iodo-2-methylbutanoate | ~10,000 - 30,000 |
Note: These are estimated relative rates based on typical values for primary alkyl halides in Sₙ2 reactions and are intended for comparative purposes only. Actual rates will vary depending on the nucleophile, solvent, and reaction conditions.
Experimental Protocols
To experimentally determine the relative reactivity of these alkyl halides, a competition experiment or parallel kinetic studies can be performed.
Protocol 1: Competition Experiment for Relative Reactivity
Objective: To determine the relative reactivity of Ethyl 4-chloro-2-methylbutanoate, this compound, and Ethyl 4-iodo-2-methylbutanoate in an Sₙ2 reaction with a common nucleophile.
Materials:
-
Equimolar mixture of Ethyl 4-chloro-2-methylbutanoate, this compound, and Ethyl 4-iodo-2-methylbutanoate
-
A limiting amount of a suitable nucleophile (e.g., sodium azide in acetone)
-
Acetone (as solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Prepare a stock solution containing equimolar amounts of the three alkyl halides and a known concentration of the internal standard in acetone.
-
In a reaction vessel, add a limiting amount of the nucleophile (e.g., 0.3 equivalents relative to the total alkyl halide concentration).
-
Initiate the reaction by adding the alkyl halide stock solution to the nucleophile solution at a constant temperature.
-
Monitor the reaction over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., by dilution with a large volume of a non-polar solvent).
-
Analyze the quenched aliquots by GC to determine the relative consumption of each alkyl halide over time.
-
The alkyl halide that is consumed the fastest is the most reactive. The relative rates can be determined by comparing the rates of disappearance of each starting material.[3]
Protocol 2: Individual Kinetic Studies
Objective: To determine the second-order rate constant for the Sₙ2 reaction of each alkyl halide with a nucleophile.
Materials:
-
Ethyl 4-chloro-2-methylbutanoate
-
This compound
-
Ethyl 4-iodo-2-methylbutanoate
-
A nucleophile with a chromophore for UV-Vis analysis (e.g., sodium thiophenoxide) or a method to monitor the disappearance of the nucleophile or appearance of the product (e.g., HPLC, NMR).
-
A suitable solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer, HPLC, or NMR spectrometer
Procedure:
-
Prepare solutions of known concentrations of each alkyl halide and the nucleophile in the chosen solvent.
-
Run the reactions under pseudo-first-order conditions by using a large excess of the alkyl halide (e.g., 10-fold or more) compared to the nucleophile.
-
Initiate the reaction by mixing the alkyl halide and nucleophile solutions in a thermostated cuvette (for UV-Vis) or reaction vessel.
-
Monitor the change in absorbance of the nucleophile at its λ_max over time, or monitor the concentration of reactants and products by HPLC or NMR.
-
The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the data to a first-order rate equation.
-
The second-order rate constant (k₂) can be calculated from the equation: k₂ = k_obs / [Alkyl Halide].
-
Repeat the experiment for all three alkyl halides under identical conditions to compare their second-order rate constants.[4][5]
Application in Drug Development: Targeting LpxC in Gram-Negative Bacteria
This compound and its analogues are valuable building blocks in the synthesis of complex molecules, including potential therapeutic agents. One notable application is in the development of inhibitors for the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[6][7]
LpxC is a crucial enzyme in the lipid A biosynthesis pathway (also known as the Raetz pathway), which is essential for the formation of the outer membrane of Gram-negative bacteria.[8][9][10] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death. This makes LpxC an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid A biosynthesis pathway and a conceptual workflow for evaluating LpxC inhibitors.
Caption: The Raetz pathway for lipid A biosynthesis in Gram-negative bacteria.
Caption: Experimental workflow for the development and evaluation of LpxC inhibitors.
Conclusion
This compound offers a balance of reactivity and stability that makes it a versatile reagent in organic synthesis. For reactions where rapid displacement of the leaving group is desired, its iodo-analogue would be the superior choice, albeit likely at a higher cost and with potentially lower stability. Conversely, the chloro-analogue provides greater stability and is less reactive, which may be advantageous in multi-step syntheses where selective reactivity is required. The application of these building blocks in the development of novel antibacterial agents targeting the essential LpxC enzyme highlights their importance in medicinal chemistry and drug discovery. The choice between these alkyl halides will ultimately depend on the specific requirements of the synthetic route, including desired reaction kinetics, cost, and the stability of the starting materials and intermediates.
References
- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. webassign.net [webassign.net]
- 6. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]
- 10. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unambiguously Confirming the Structure of Ethyl 4-bromo-2-methylbutanoate
A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-bromo-2-methylbutanoate for Structural Elucidation, Pitting it Against its Isomeric Counterpart, Ethyl 4-bromobutanoate.
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel and existing molecules is paramount. Any ambiguity in molecular architecture can lead to significant deviations in biological activity and safety profiles. This guide provides a comprehensive spectroscopic analysis of this compound, a key building block in organic synthesis, and compares it with its structural isomer, Ethyl 4-bromobutanoate. Through a detailed examination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we present a clear and objective methodology for the unambiguous structural confirmation of this compound.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for both this compound and Ethyl 4-bromobutanoate. These values serve as the foundational evidence for their structural differentiation.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | This compound | Ethyl 4-bromobutanoate [1] |
| Chemical Shift (δ, ppm) | Multiplicity | |
| -CH₂-Br | ~3.45 | m |
| -CH(CH₃)- | ~2.70 | m |
| -CH₂-CH₂Br | ~2.20 & ~1.95 | m |
| -CO-CH₂- | - | - |
| -O-CH₂-CH₃ | 4.12 | q |
| -CH(CH₃)- | 1.18 | d |
| -O-CH₂-CH₃ | 1.25 | t |
Note: Predicted data for this compound is based on established spectroscopic principles, as publicly available experimental data is limited.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | This compound | Ethyl 4-bromobutanoate |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C=O | ~175 | ~172 |
| -O-CH₂- | ~61 | ~60 |
| -CH(CH₃)- | ~40 | - |
| -CH₂-Br | ~33 | ~33 |
| -CH₂-CH₂Br | ~35 | ~28 |
| -CO-CH₂- | - | ~32 |
| -CH(CH₃)- | ~17 | - |
| -O-CH₂-CH₃ | ~14 | ~14 |
Note: Predicted data for this compound and Ethyl 4-bromobutanoate is based on established spectroscopic principles, as publicly available experimental data is limited.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Fragment (m/z) | This compound | Ethyl 4-bromobutanoate | Interpretation |
| 209/211 | Present | Present | Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| 129 | Prominent | Prominent | Loss of -OCH₂CH₃ |
| 101 | Prominent | Prominent | Loss of Br |
| 88 | Prominent | Absent | McLafferty rearrangement fragment |
| 57 | Present | Prominent | [C₄H₉]⁺ fragment |
| 29 | Present | Present | [C₂H₅]⁺ fragment |
Experimental Protocols: The How-To of Structural Verification
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. Below are the detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the analyte (this compound or Ethyl 4-bromobutanoate) in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification.
2. Ionization:
-
Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
3. Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: m/z 20 - 300.
Visualizing the Logic: A Path to Confirmation
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural confirmation and the key spectroscopic comparisons.
Caption: Logical workflow for spectroscopic structural confirmation.
Caption: Key spectroscopic differences for structural differentiation.
The Decisive Evidence: Interpreting the Data
The structural distinction between this compound and Ethyl 4-bromobutanoate is unequivocally established through the detailed analysis of their respective spectra.
In the ¹H NMR spectrum of this compound, the presence of a doublet around 1.18 ppm and a multiplet around 2.70 ppm are characteristic of the methyl group and the adjacent methine proton at the C2 position, respectively. These signals are absent in the spectrum of Ethyl 4-bromobutanoate, which instead displays a distinct triplet at approximately 2.45 ppm corresponding to the methylene group adjacent to the carbonyl.
The ¹³C NMR spectrum further corroborates this structural difference. This compound exhibits signals for a methine carbon (~40 ppm) and a methyl carbon (~17 ppm), which are not present in the spectrum of its isomer. Conversely, the spectrum of Ethyl 4-bromobutanoate shows a signal for a methylene carbon adjacent to the carbonyl group (~32 ppm).
Finally, mass spectrometry provides a definitive fragmentation pattern. A key differentiator is the presence of a significant peak at m/z 88 in the spectrum of this compound. This fragment arises from a characteristic McLafferty rearrangement, which is structurally impossible for Ethyl 4-bromobutanoate. The presence of the molecular ion peaks with the characteristic isotopic pattern for bromine (M⁺ and M+2⁺ at m/z 209 and 211) confirms the elemental composition of both compounds.
References
A Comparative Guide to the Chromatographic Analysis of Ethyl 4-bromo-2-methylbutanoate
For researchers, scientists, and professionals in drug development, the accurate analysis of intermediates and impurities is critical. Ethyl 4-bromo-2-methylbutanoate, a halogenated ester, requires robust analytical methods for its quantification and purity assessment. This guide provides a comparative overview of two primary chromatographic techniques applicable to this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information is based on established methods for structurally similar compounds.
Comparison of Chromatographic Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection. | Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically with UV or MS detection. |
| Applicability | Ideal for volatile and semi-volatile compounds like this compound. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. May be applicable to this compound. |
| Sample Preparation | Often requires extraction into a volatile solvent. Liquid-liquid extraction (LLE) can be employed for complex matrices[1]. | Sample is dissolved in a solvent compatible with the mobile phase. |
| Column (Stationary Phase) | Typically a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane)[1][2]. | Typically a packed column with a reversed-phase stationary phase (e.g., C18) for non-polar to moderately polar compounds[3]. |
| Mobile Phase | An inert carrier gas (e.g., Helium)[1]. | A single solvent (isocratic elution) or a gradient of solvents (e.g., acetonitrile/water)[3]. |
| Detection | Mass Spectrometry (MS) provides high selectivity and structural information. Selective Ion Monitoring (SIM) can be used for high sensitivity[2]. | UV-Vis is common, but MS detection (LC-MS) offers higher selectivity and sensitivity. |
| Sensitivity | Can achieve very low limits of detection (LOD), in the µg/g range, especially with MS detection[1][2]. | Sensitivity depends on the detector and the chromophoric properties of the analyte. |
| Key Advantages | High resolution and sensitivity, provides structural information for impurity identification. | Versatile, suitable for a broad range of compounds, non-destructive. |
| Potential Challenges | Requires the analyte to be volatile and thermally stable. High temperatures in the injector port can potentially cause degradation of some compounds[1]. | The compound may have a weak UV chromophore, potentially limiting the sensitivity of UV detection. |
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound based on methods used for similar halogenated esters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a validated method for the determination of Ethyl 4-bromobutyrate[2].
1. Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Autosampler for liquid injection.
2. Chromatographic Conditions:
-
Column: Thermo Scientific™ Trace GOLD™ TG-5SilMS, 15m x 0.25mm x 0.25µm (or equivalent 5% diphenyl/95% dimethyl polysiloxane column)[2].
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Injector Temperature: 230°C[1].
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Total Run Time: Approximately 25 minutes.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 250°C[2].
-
Interface Temperature: 250°C[2].
-
Mode: Selective Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. The molecular weight of this compound is approximately 209.08 g/mol [4].
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable volatile solvent like methanol to a known concentration.
-
Sample Solution: Depending on the matrix, dissolve the sample in the same solvent as the standard. For complex matrices, a liquid-liquid extraction may be necessary[1].
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the analysis of a structurally related compound, ethyl 4-bromo-3-methylbut-2-enoate[3].
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Mass Spectrometric detector.
-
Autosampler.
2. Chromatographic Conditions:
-
Column: LiChrocart column (C18-RP, 5 µm) or equivalent reversed-phase C18 column[3].
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 60:40 (Acetonitrile:Water).
-
Linearly increase the acetonitrile concentration to 100% over 12 minutes[3].
-
-
Flow Rate: 1 mL/min[3].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10 µL.
3. Detection:
-
UV-Vis Detector: Monitor at a wavelength where the compound has maximum absorbance (if any).
-
Mass Spectrometer (LC-MS): For higher sensitivity and selectivity, an MS detector can be used.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to a known concentration.
-
Sample Solution: Dissolve the sample in the same solvent as the standard solution.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
A Comparative Guide to the Biological Activity of Ethyl 4-bromo-2-methylbutanoate Derivatives: Focus on Analgesic and Anti-inflammatory Properties of Benzothiazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a specific class of ethyl 4-bromo-2-methylbutanoate derivatives, namely the ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates. These compounds have demonstrated significant analgesic and anti-inflammatory properties, positioning them as potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying biological pathways and experimental procedures.
Comparative Analysis of Biological Activity
The anti-inflammatory and analgesic activities of two polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (a monoclinic form, 2M , and an orthorhombic form, 2O ) and its 1-ethyl-substituted analog (3 ) were evaluated and compared with the established NSAIDs, Piroxicam and Meloxicam.[1][2] The results, as determined by the carrageenan-induced paw edema and acetic acid-induced writhing tests, are summarized below.
A broader comparison is provided with a series of methyl esters of 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates to illustrate structure-activity relationships within this class of compounds.
Anti-inflammatory Activity Data
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured over several hours, with the maximum effect typically observed around the 4-hour mark.
| Compound | Dose (mg/kg) | Maximum Edema Inhibition (%) | Reference |
| Monoclinic Form (2M) | 20 | 58.6 | [1] |
| Orthorhombic Form (2O) | 20 | 25.4 | [1] |
| 1-Ethyl Analog (3) | 20 | 21.7 | [1] |
| Piroxicam | 20 | 45.2 | [1] |
| Meloxicam | 20 | 50.8 | [1] |
Analgesic Activity Data
The analgesic activity was evaluated using the acetic acid-induced writhing test in mice. The percentage of protection against writhing is a measure of the compound's analgesic efficacy.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Monoclinic Form (2M) | 20 | 75.3 | [1] |
| Orthorhombic Form (2O) | 20 | 60.2 | [1] |
| 1-Ethyl Analog (3) | 20 | 55.8 | [1] |
| Piroxicam | 20 | 65.1 | [1] |
| Meloxicam | 20 | 70.4 | [1] |
A study on methyl esters of 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates also demonstrated significant analgesic effects in the thermal tail-flick test, with several derivatives showing higher efficacy than Piroxicam.[3][4]
Experimental Protocols
Detailed methodologies for the key in vivo assays are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds by measuring the reduction of acute inflammation induced by carrageenan.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Compound Administration: Test compounds, reference drugs (e.g., Piroxicam, Meloxicam), and a vehicle control are administered, usually intraperitoneally or orally, at a specified time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Edema: A 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This visceral pain model is used to evaluate the peripheral analgesic activity of test compounds.
-
Animal Model: Male albino mice (20-25 g) are commonly used.
-
Compound Administration: The test compounds, a standard analgesic (e.g., Aspirin, Indomethacin), and a vehicle control are administered (e.g., orally or intraperitoneally) 30-60 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The percentage of analgesic protection is calculated as follows: % Protection = [ (Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group ] x 100
Visualizations: Signaling Pathways and Experimental Workflow
Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway
The anti-inflammatory and analgesic effects of benzothiazine derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the prostaglandin synthesis pathway by benzothiazine derivatives.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
The following diagram illustrates the sequential steps involved in the carrageenan-induced paw edema assay for evaluating the anti-inflammatory activity of test compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Prostaglandins, arachidonic acid, and inflammation. | Semantic Scholar [semanticscholar.org]
- 3. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 4-bromo-2-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromo-2-methylbutanoate is a valuable building block in organic synthesis, utilized in the construction of more complex molecules in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both an ester and a primary bromide, allows for a variety of subsequent chemical transformations. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
While a standardized, publicly available protocol for the synthesis of this compound is not readily found in the literature, its structure lends itself to several logical synthetic disconnections. This guide will focus on two such proposed routes, starting from commercially available and relatively inexpensive precursors:
-
Route 1: Ring-opening of α-methyl-γ-butyrolactone followed by esterification.
-
Route 2: Alkylation of diethyl methylmalonate with 1,2-dibromoethane, followed by decarboxylation.
These routes will be compared based on factors such as reagent availability and cost, reaction conditions, potential yields, and safety considerations.
Route 1: Synthesis from α-Methyl-γ-butyrolactone
This approach involves a two-step sequence starting with the acid-catalyzed ring-opening of α-methyl-γ-butyrolactone (also known as 2-methyl-4-butanolide) with hydrobromic acid to yield 4-bromo-2-methylbutanoic acid. The subsequent step is a classical Fischer esterification to produce the desired ethyl ester.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-methylbutanoic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add α-methyl-γ-butyrolactone (1.0 eq).
-
Add a 48% aqueous solution of hydrobromic acid (3.0 eq).
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-bromo-2-methylbutanoic acid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To the crude 4-bromo-2-methylbutanoic acid (1.0 eq) in a round-bottom flask, add absolute ethanol (10 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
The mixture is heated to reflux for 3-5 hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to afford this compound.
Route 2: Synthesis from Diethyl Methylmalonate
This classic malonic ester synthesis involves the alkylation of diethyl methylmalonate with a suitable two-carbon electrophile containing a bromine atom, followed by hydrolysis and decarboxylation to give the target bromo-acid, and finally esterification. A common approach would utilize 1,2-dibromoethane.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-bromoethyl)-2-methylmalonate
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, sodium metal (1.05 eq) is dissolved in absolute ethanol to prepare sodium ethoxide.
-
Diethyl methylmalonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is stirred for 30 minutes, after which 1,2-dibromoethane (1.2 eq) is added dropwise.
-
The reaction mixture is heated to reflux for 8-12 hours.
-
After cooling, the precipitated sodium bromide is filtered off.
-
The ethanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude diethyl 2-(2-bromoethyl)-2-methylmalonate.
Step 2: Synthesis of 4-Bromo-2-methylbutanoic Acid
-
The crude malonate from the previous step is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution until the ester is fully consumed (monitored by TLC).
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The acidified mixture is then heated to reflux to effect decarboxylation until the evolution of CO₂ ceases.
-
After cooling, the product is extracted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield crude 4-bromo-2-methylbutanoic acid.
Step 3: Synthesis of this compound
This step follows the same Fischer esterification protocol as described in Route 1, Step 2.
Comparison of Synthetic Routes
| Feature | Route 1: From α-Methyl-γ-butyrolactone | Route 2: From Diethyl Methylmalonate |
| Starting Materials | α-Methyl-γ-butyrolactone, HBr, Ethanol | Diethyl methylmalonate, Sodium, 1,2-Dibromoethane, Ethanol |
| Number of Steps | 2 | 3 |
| Reagent Safety | Concentrated HBr and H₂SO₄ are corrosive. | Sodium metal is highly reactive. 1,2-Dibromoethane is a suspected carcinogen. |
| Potential Yield | Generally moderate to good yields for lactone opening and esterification. | Can be high-yielding, but the alkylation step may produce side products. |
| Scalability | Relatively straightforward to scale up. | Handling large quantities of sodium metal requires special precautions. |
| Atom Economy | Good, with the main byproduct being water. | Poorer, due to the loss of a carboxyl group as CO₂. |
Conclusion
Both proposed routes offer viable pathways to this compound.
Route 1 is arguably the more straightforward and potentially safer of the two, with fewer steps and less hazardous reagents. The commercial availability of α-methyl-γ-butyrolactone makes it an attractive starting point.
Route 2 , while a classic and powerful method for carbon-carbon bond formation, involves more steps and utilizes reagents that require more careful handling, such as sodium metal and 1,2-dibromoethane. The potential for side reactions during the alkylation step might also complicate purification.
For laboratory-scale synthesis, Route 1 appears to be the more practical and efficient choice. For industrial-scale production, a more thorough cost and safety analysis would be required, but the inherent advantages of Route 1 in terms of step economy and reagent safety would likely still be significant factors.
Reference Spectral Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. Reference data is available in public databases such as PubChem (CID 12780980).[1] Key expected signals include:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a multiplet for the methine proton at the 2-position, and multiplets for the diastereotopic methylene protons at the 3- and 4-positions.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the ethyl group, and the three carbons of the butanoate chain.
-
Mass Spectrometry: A molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
References
"yield comparison of different Ethyl 4-bromo-2-methylbutanoate synthesis methods"
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding synthesis of key intermediates is paramount. Ethyl 4-bromo-2-methylbutanoate is a valuable building block in the synthesis of various complex molecules. This guide provides a comparative analysis of different methodologies for its preparation, supported by experimental data, to aid in the selection of the most suitable synthetic route.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways. Below is a summary of the most common methods with their reported yields.
| Method | Starting Material | Reagents | Yield (%) |
| Method 1: Radical Bromination | Ethyl 2-methylbutanoate | N-Bromosuccinimide (NBS), AIBN (initiator) | Fair |
| Method 2: From γ-Butyrolactone | 3-Methyl-γ-butyrolactone | HBr, Ethanol | 85-90 |
| Method 3: Multi-step synthesis | Isoprene epoxide | 1. CuBr₂, Li₂CO₃2. Oxidizing agent3. Ethanol, Acid catalyst | 78 (for the first step) |
Experimental Protocols
Method 1: Radical Bromination of Ethyl 2-methylbutanoate
This method relies on the free-radical-mediated bromination of the terminal methyl group of ethyl 2-methylbutanoate.
Reaction Scheme:
Experimental Procedure:
A solution of ethyl 2-methylbutanoate in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated under reflux for several hours. After completion, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated. The crude product is then purified by distillation. While this method is direct, it can lead to a mixture of brominated products, and the yield of the desired 4-bromo isomer is reported to be fair[1].
Method 2: Synthesis from 3-Methyl-γ-butyrolactone
This approach involves the acid-catalyzed ring-opening of a substituted γ-butyrolactone with hydrobromic acid, followed by esterification with ethanol. This method has been reported to provide good to excellent yields for the synthesis of the analogous ethyl 4-bromobutyrate.[2]
Reaction Scheme:
Experimental Procedure:
To a solution of 3-methyl-γ-butyrolactone in absolute ethanol, dry hydrogen bromide gas is bubbled at a controlled temperature. The reaction mixture is stirred for several hours. After the reaction is complete, the mixture is poured into ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation. This method is advantageous due to its high reported yields of 85-90% for similar structures.[2]
Method 3: Multi-step Synthesis from Isoprene Epoxide
This synthetic route begins with the bromination of isoprene epoxide to form an unsaturated bromo-alcohol, which is then oxidized to the corresponding carboxylic acid and subsequently esterified.
Reaction Scheme:
-
Isoprene epoxide + CuBr₂ --(Li₂CO₃)--> (E)-4-bromo-2-methylbut-2-en-1-al
-
(E)-4-bromo-2-methylbut-2-en-1-al --(Oxidation)--> (E)-4-bromo-2-methylbut-2-enoic acid
-
(E)-4-bromo-2-methylbut-2-enoic acid + Ethanol --(H⁺)--> Ethyl (E)-4-bromo-2-methylbut-2-enoate
-
Ethyl (E)-4-bromo-2-methylbut-2-enoate --(Reduction)--> this compound
Experimental Procedure:
The first step involves the reaction of 3,4-epoxy-3-methyl-1-butene with cupric bromide in the presence of lithium carbonate, which has been reported to yield (E)-4-bromo-2-methylbut-2-en-1-al in 78% yield.[3] This intermediate would then require oxidation to the carboxylic acid, for which various oxidizing agents can be employed. The resulting acid is then subjected to Fischer esterification with ethanol in the presence of an acid catalyst. Finally, a selective reduction of the carbon-carbon double bond would be necessary to obtain the target saturated ester. While the initial step has a good yield, the overall yield of this multi-step process is dependent on the efficiency of the subsequent oxidation, esterification, and reduction steps.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the described synthetic methods, the following diagrams are provided.
Caption: Comparative workflow of the three main synthesis methods for this compound.
Caption: Decision-making flowchart based on the yield of different synthesis routes.
References
- 1. Photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide: formation of 4-bromo-2-methylbut-2-en-4-olide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. CN1218927C - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
- 3. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of Ethyl 4-bromo-2-methylbutanoate: NMR and MS Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comparative overview of the characterization of Ethyl 4-bromo-2-methylbutanoate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into the experimental data and methodologies. Furthermore, alternative analytical techniques are discussed to provide a comprehensive analytical perspective.
This compound (C₇H₁₃BrO₂) is a halogenated ester with applications in organic synthesis. Its structural confirmation relies on a suite of analytical techniques, with NMR and MS being central to providing detailed molecular insights.
Spectroscopic and Spectrometric Characterization
The primary methods for the structural determination of this compound are ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR spectroscopy gives information on the number of different types of protons and their neighboring environments. For this compound, the expected signals are:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet from the methylene protons of the ethyl group, split by the adjacent methyl protons.
-
A doublet from the methyl protons at the C2 position.
-
A multiplet arising from the proton at the C2 position.
-
A multiplet corresponding to the methylene protons at the C3 position.
-
A triplet from the methylene protons at the C4 position, adjacent to the bromine atom.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The expected chemical shifts for this compound would include signals for:
-
The carbonyl carbon of the ester group.
-
The methine carbon at the C2 position.
-
The methylene carbon of the ethyl group.
-
The methylene carbon at the C3 position.
-
The methylene carbon at the C4 position, bonded to bromine.
-
The methyl carbon of the ethyl group.
-
The methyl carbon at the C2 position.
| Technique | Observed Signals and Tentative Assignments |
| ¹H NMR | Data not available in the performed search. |
| ¹³C NMR | Data not available in the performed search. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound (MW: 209.08 g/mol ), the mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with a characteristic 1:1 intensity ratio.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): Peaks corresponding to [C₇H₁₃⁷⁹BrO₂]⁺ and [C₇H₁₃⁸¹BrO₂]⁺.
-
Loss of an ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters.
-
Loss of a bromine radical (-Br): Cleavage of the C-Br bond.
-
Other fragmentations: Alpha-cleavage and other rearrangements characteristic of esters.
| Technique | Key Fragmentation Ions (m/z) |
| Mass Spec. | Data not available in the performed search. |
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools, other techniques can provide complementary information for the characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups present in the molecule. | Quick and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Determines the purity of the sample and can be coupled with MS for identification. | High separation efficiency for volatile compounds. | The compound must be volatile and thermally stable. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy (70 eV).
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Detector: An electron multiplier is typically used.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the characterization process.
Figure 1. Logical workflow for the analytical characterization of this compound.
Signaling Pathway of Spectroscopic Data to Structure
The relationship between the acquired spectral data and the final structural determination can be visualized as follows:
Figure 2. Relationship of spectral data to the final structural elucidation of the molecule.
A Comparative Guide to Purity Assessment of Ethyl 4-bromo-2-methylbutanoate by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Ethyl 4-bromo-2-methylbutanoate is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by experimental protocols and data.
Comparison of Analytical Methods
While several techniques can be employed for the analysis of this compound, HPLC and Gas Chromatography (GC) are the most common for purity determination. Nuclear Magnetic Resonance (NMR) spectroscopy also offers valuable structural and purity information.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| HPLC (High-Performance Liquid Chromatography) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile and thermally labile compounds, versatile with different detectors (e.g., UV, MS). | Can require longer analysis times, solvent consumption can be high. | Purity assessment , impurity profiling, chiral separations. |
| GC (Gas Chromatography) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | High sensitivity, fast analysis times, ideal for volatile compounds.[1] | Not suitable for non-volatile or thermally unstable compounds. | Analysis of residual solvents, volatile impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Provides definitive structural confirmation, can quantify components without a reference standard of the impurity. | Lower sensitivity compared to HPLC and GC, complex mixtures can be difficult to interpret. | Structural elucidation, quantification of major components and impurities. |
Recommended HPLC Method for Purity Assessment
Based on methods for structurally similar compounds, a reverse-phase HPLC method is proposed for the purity assessment of this compound.[2]
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of this compound and separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[2]
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | 60:40 (Acetonitrile:Water) to 100:0 over 12 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in Acetonitrile.
-
Prepare the sample for analysis by dissolving it in Acetonitrile to a final concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Expected Results
The following table summarizes the expected retention times and peak areas for the main component and potential impurities.
| Compound | Expected Retention Time (min) | Peak Area (%) |
| This compound | ~ 7.0 | > 98% |
| Potential Impurity 1 (e.g., starting material) | ~ 3.5 | < 0.5% |
| Potential Impurity 2 (e.g., isomer) | ~ 6.5 | < 1.0% |
Note: The retention times are estimates and should be confirmed experimentally.
Alternative Method: Chiral HPLC for Enantiomeric Purity
If the stereochemistry of this compound is critical, a chiral HPLC method is necessary to separate the enantiomers. This often requires derivatization of the analyte.[3][4]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
Objective: To determine the enantiomeric purity of this compound.
Derivatization Procedure: A similar derivatization as described for α-bromobutyric acid could be adapted, where the ester is first hydrolyzed to the corresponding carboxylic acid and then derivatized with a chiral amine.[3][4]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Chiral Column | Chiralcel OD-H (250 mm x 4.6 mm) or similar |
| Mobile Phase | n-Hexane and Isopropyl Alcohol (e.g., 98:2 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 254 nm |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for method selection.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to Ethyl 4-bromo-2-methylbutanoate and Ethyl 4-bromobutyrate in Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of alkylating agent is critical to the success of a synthetic route. This guide provides an objective comparison of Ethyl 4-bromo-2-methylbutanoate and Ethyl 4-bromobutyrate, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols.
Introduction
Ethyl 4-bromobutyrate is a widely used bifunctional molecule in organic synthesis, serving as a versatile building block for introducing a four-carbon chain.[1] Its utility stems from the presence of a reactive primary alkyl bromide and an ester functionality. This compound is a structural analog containing an additional methyl group at the alpha-position to the ester. This substitution has significant implications for the molecule's reactivity, particularly in nucleophilic substitution reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented in Table 1. This data is essential for planning experimental setups, including reaction temperatures and purification methods.
| Property | This compound | Ethyl 4-bromobutyrate |
| Molecular Formula | C₇H₁₃BrO₂[2] | C₆H₁₁BrO₂[3] |
| Molecular Weight | 209.08 g/mol [2] | 195.05 g/mol [3] |
| CAS Number | 2213-09-4[2] | 2969-81-5[3] |
| Boiling Point | Not available | 80-82 °C / 10 mmHg[4] |
| Density | Not available | 1.36 g/mL[4] |
| Refractive Index | Not available | 1.4560[4] |
Synthesis of the Reagents
The accessibility of these reagents is a key consideration. Both can be synthesized from commercially available starting materials.
Synthesis of Ethyl 4-bromobutyrate
A common and high-yielding synthesis of Ethyl 4-bromobutyrate involves the ring-opening of γ-butyrolactone with hydrogen bromide in ethanol.[1][5] This one-step method is efficient and suitable for large-scale production.[3]
Experimental Protocol: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone [1]
-
A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 mL) is cooled to 0°C in an ice bath.
-
Dry hydrogen bromide gas is bubbled through the solution.
-
The introduction of HBr is stopped one hour after the gas is observed to pass through the reaction mixture unreacted.
-
The alcoholic solution is kept at 0°C for 24 hours and then poured into 1 L of ice-cold water.
-
The oily layer is separated, and the aqueous layer is extracted with ethyl bromide.
-
The combined organic layers are washed with ice-cold 2% potassium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.
-
The organic layer is dried over anhydrous sodium sulfate, the solvent is removed under reduced pressure, and the crude ester is purified by distillation.
Expected Yield: 77-84%[1]
Synthesis of this compound
The synthesis of this compound can be achieved from α-methyl-γ-butyrolactone, following a similar ring-opening strategy as for the unsubstituted analog. While a specific high-yield protocol is not as commonly cited as for ethyl 4-bromobutyrate, the general method is analogous.
Representative Experimental Protocol: Synthesis of this compound
-
α-Methyl-γ-butyrolactone is dissolved in absolute ethanol and cooled in an ice bath.
-
Dry hydrogen bromide gas is passed through the solution while maintaining the temperature.
-
After the reaction is complete, the mixture is worked up by pouring it into cold water and extracting the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with a dilute base to remove any acidic impurities, followed by brine.
-
The solution is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation.
Reactivity and Performance in Synthesis
The primary application of both molecules is as alkylating agents in nucleophilic substitution reactions, typically proceeding via an S(_N)2 mechanism. The key difference in their performance arises from the steric hindrance imposed by the α-methyl group in this compound.
The Impact of Steric Hindrance
The S(_N)2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. The presence of bulky substituents on or near this carbon atom can impede the approach of the nucleophile, thereby slowing down the reaction rate.
In the case of this compound, the methyl group at the C-2 position, while not directly on the electrophilic carbon (C-4), contributes to steric bulk in the vicinity of the reaction center. This can lead to a lower reaction rate compared to Ethyl 4-bromobutyrate, where the carbon chain is unbranched.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CN1453263A - Synthesis of gamma-ethyl bromo-butyrate - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Ethyl 4-bromo-2-methylbutanoate: A Step-by-Step Guide
The proper disposal of Ethyl 4-bromo-2-methylbutanoate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for its disposal, aligned with standard safety protocols for hazardous chemical waste. Researchers, scientists, and drug development professionals should adhere to these steps while also consulting their institution's specific safety guidelines and the product's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and similar compounds. Note that properties can vary slightly between suppliers.
| Property | Value | Source |
| Molecular Weight | 209.08 g/mol | PubChem[5] |
| Boiling Point | 159 °C (for the similar ethyl bromoacetate) | Sigma-Aldrich[6] |
| Density | 1.506 g/cm³ (for the similar ethyl bromoacetate) | Sigma-Aldrich[6] |
Step-by-Step Disposal Protocol
The disposal of this compound is classified as hazardous waste management.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and empty containers), in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
2. Spill Management and Cleanup:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
For small spills, use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent, to contain and soak up the liquid.[1][4] Do not use combustible materials like paper towels without first using an absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3. Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Do not pour this compound down the drain or dispose of it with general laboratory trash.[1][4]
Experimental Workflow for Disposal
References
Personal protective equipment for handling Ethyl 4-bromo-2-methylbutanoate
This guide provides critical safety and logistical information for handling Ethyl 4-bromo-2-methylbutanoate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar bromo-ester compounds, it should be treated as a substance that can cause skin and eye irritation or burns, and may lead to respiratory irritation.[1][2][3][4] Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[5][6][7][8] |
| Skin Protection | Wear appropriate protective gloves and a lab coat or chemical-resistant apron to prevent skin exposure.[2][5][6][7][8] Immediately remove and launder contaminated clothing before reuse.[2][3] | Consult glove manufacturer's specifications for chemical compatibility. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[2][5] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5][6][7] | Follow OSHA respirator regulations (29 CFR 1910.134). |
2. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
2.1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5][6]
-
Work should be conducted in a well-ventilated area, with a chemical fume hood being the preferred environment.[2][5]
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.[2][5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Have spill control materials, such as inert absorbent (e.g., sand, vermiculite), readily available.[3][5][7]
2.2. Handling:
2.3. In Case of a Spill:
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][5][7]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][5][7]
3. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Chemical: Dispose of the chemical in accordance with federal, state, and local regulations. Do not allow the product to enter drains.[1][3][10] Waste material should be treated as hazardous.[3]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent material, gloves, etc.) should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Do not reuse empty containers. They may retain product residue and should be handled as hazardous waste.[3]
4. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
